molecular formula C13H11N3O2 B584627 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole CAS No. 1346604-32-7

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

货号: B584627
CAS 编号: 1346604-32-7
分子量: 241.25
InChI 键: XZMBOBNKABMBTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is a high-purity synthetic derivative of the pyrido[4,3-b]indole scaffold, provided for advanced research applications. This compound is of significant interest in toxicology and cancer research due to its structural relationship to the food-borne heterocyclic amine and carcinogen 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) . Researchers can utilize this nitro-analogue to investigate the metabolic activation pathways of similar carcinogens, which often involve enzymatic modification of exocyclic amino groups . Studies on the parent amine, Trp-P-1, have shown that this class of compounds can induce caspase-dependent apoptosis in mononuclear cells, trigger DNA double-strand breaks through the inhibition of topoisomerase I, and promote nitric oxide production in murine macrophages via activation of the NF-κB pathway . The pyrido[4,3-b]indole core is a privileged structure in medicinal chemistry, forming the basis of several FDA-approved drugs and compounds under investigation for targeting various kinases and pathways involved in cell proliferation and inflammation . The nitro substituent on this core structure provides a key handle for further synthetic modification, making it a valuable intermediate for developing novel chemical probes or studying structure-activity relationships (SAR). This reagent is essential for researchers exploring the mechanisms of carcinogenicity, cellular apoptosis, and inflammatory responses, as well as for those designing novel indole-based bioactive molecules in oncology and autoinflammatory disease research .

属性

IUPAC Name

1,4-dimethyl-3-nitro-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-7-12-11(8(2)14-13(7)16(17)18)9-5-3-4-6-10(9)15-12/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMBOBNKABMBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1[N+](=O)[O-])C)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole, a nitroaromatic derivative of the pyrido[4,3-b]indole heterocyclic system. Due to the limited direct research on this specific nitro-compound, this guide establishes a robust scientific foundation by extensively examining its structural analogue, the well-documented mutagen and carcinogen 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1). By integrating the known chemical properties, synthesis routes, and biological activities of Trp-P-1 with the established principles of nitroaromatic chemistry and toxicology, this document offers a detailed perspective on the anticipated characteristics and potential significance of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole. The guide covers its chemical and physical properties, probable synthesis pathways, and a thorough discussion of its expected biological activities, including its potential as a precursor to Trp-P-1 and its independent toxicological profile. This document is intended to be a critical resource for researchers in toxicology, medicinal chemistry, and drug development.

Introduction and Chemical Identity

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the pyridoindole class. Its core structure is a fusion of a pyridine ring and an indole ring system. The nomenclature indicates a nitro group (-NO2) at the 3-position, and two methyl groups (-CH3) at the 1- and 4-positions of the 5H-pyrido[4,3-b]indole scaffold. While this specific nitro derivative is commercially available for research purposes, the body of scientific literature directly investigating its properties is sparse.[1]

In stark contrast, its amino analogue, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1, is a extensively studied and potent mutagen and carcinogen.[2] Trp-P-1 is a member of the heterocyclic amine (HCA) family of compounds, which are typically formed during the high-temperature cooking of meat and fish.[2] Given the close structural relationship, the study of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is intrinsically linked to the understanding of Trp-P-1, either as a potential synthetic precursor or as a compound with its own unique biological profile.

Chemical and Physical Properties

Quantitative data for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is limited. However, based on its structure and data from its amino analogue, we can infer some of its properties.

Property3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)
Molecular Formula C13H11N3O2C13H13N3
Molecular Weight 241.25 g/mol [1]211.26 g/mol [3]
Appearance Likely a solid at room temperatureSolid[3]
Melting Point Not available252 - 262 °C[3]
Solubility Expected to have low solubility in water and better solubility in organic solvents like DMSO and ethanol.Data not readily available, but likely sparingly soluble in water.
IUPAC Name 1,4-dimethyl-3-nitro-5H-pyrido[4,3-b]indole1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine[3]

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

A plausible synthetic route would involve the initial construction of the 1,4-dimethyl-5H-pyrido[4,3-b]indole core, followed by nitration.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Nitration Indole_Precursor Appropriate Indole Precursor Pyridine_Ring_Formation Pyridine Ring Formation Indole_Precursor->Pyridine_Ring_Formation Cyclization Core_Structure 1,4-dimethyl-5H-pyrido[4,3-b]indole Pyridine_Ring_Formation->Core_Structure Target_Compound 3-Nitro-1,4-dimethyl-5H- pyrido[4,3-b]indole Core_Structure->Target_Compound Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Target_Compound

Caption: Proposed general synthesis pathway for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole.

The nitration of indoles typically occurs at the 3-position due to the electron-rich nature of the pyrrole ring. Standard nitrating agents such as a mixture of nitric acid and sulfuric acid are commonly employed.

Reduction to 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)

A key chemical reaction of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is its expected reduction to the corresponding amine, Trp-P-1. This transformation is fundamental to its potential role as a synthetic precursor and has significant biological implications.

Experimental Protocol: Reduction of a Nitroaromatic Compound

This is a general protocol and would require optimization for this specific substrate.

  • Dissolution: Dissolve 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting crude Trp-P-1 by column chromatography or recrystallization.

Anticipated Biological Activity and Toxicology

Direct studies on the biological effects of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole are lacking. However, its activity can be inferred from the extensive data on Trp-P-1 and the general toxicology of nitroaromatic compounds.

Relationship to Trp-P-1: A Procarcinogen

Trp-P-1 is a known procarcinogen that requires metabolic activation to exert its mutagenic and carcinogenic effects.[2][4] This activation is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[4]

Metabolic_Activation_of_Trp-P-1 Trp_P_1 Trp-P-1 (3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) N_hydroxy_Trp_P_1 N-hydroxy-Trp-P-1 Trp_P_1->N_hydroxy_Trp_P_1 CYP1A1/1A2 N_hydroxylation N-hydroxylation Reactive_Ester Reactive Ester N_hydroxy_Trp_P_1->Reactive_Ester Sulfotransferases, Acetyltransferases Esterification Esterification (e.g., O-acetylation) DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Mutation Mutation & Carcinogenesis DNA_Adducts->Mutation

Caption: Metabolic activation pathway of Trp-P-1 leading to carcinogenesis.

Potential for Reductive Activation

A common feature of nitroaromatic compounds is their potential for reductive metabolism to form reactive intermediates. This process is a well-established mechanism of toxicity for many nitro-containing xenobiotics. It is plausible that 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole could undergo enzymatic reduction in biological systems, potentially leading to the formation of nitroso and hydroxylamine intermediates. These intermediates are often highly reactive and can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Predicted Toxicological Profile

Based on its structure as a nitroaromatic heterocyclic compound and its relationship to Trp-P-1, the following toxicological properties can be anticipated for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole:

  • Mutagenicity: It may be mutagenic, either directly or after metabolic reduction.

  • Carcinogenicity: Given that it can be readily reduced to the carcinogen Trp-P-1, it should be handled as a potential carcinogen.

  • Cytotoxicity: The compound could induce apoptosis or necrosis in various cell types, a property observed with Trp-P-1 in splenocytes, thymocytes, and hepatocytes.[5][6]

  • Immunomodulatory Effects: Trp-P-1 has been shown to inhibit the maturation and activation of human dendritic cells and promote nitric oxide production in murine macrophages.[7] Similar immunomodulatory effects might be possible with the nitro-analogue, potentially after intracellular reduction.

Potential Research Applications

The scarcity of data on 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole presents several opportunities for research:

  • Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol.

  • Comparative Toxicology: Direct comparison of the mutagenic and carcinogenic potential of the nitro- and amino- forms.

  • Metabolism Studies: Investigation of its metabolic fate in vitro and in vivo to determine if it is a metabolite of Trp-P-1 or if it is converted to Trp-P-1.

  • Mechanism of Action Studies: Elucidation of its specific molecular targets and signaling pathways affected.

Conclusion

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is a compound of significant scientific interest primarily due to its close structural relationship to the potent carcinogen Trp-P-1. While direct experimental data on its biological properties are currently lacking, this guide provides a comprehensive framework for its study based on established chemical and toxicological principles. Its potential to be reduced to Trp-P-1, coupled with the inherent reactivity of nitroaromatic compounds, suggests that it should be handled with appropriate caution as a potential mutagen and carcinogen. Further research is warranted to fully elucidate its chemical and biological properties and to understand its role, if any, in the broader context of heterocyclic amine toxicology.

References

  • Metabolic activation of the food mutagen 3-amino-1,4-dimethyl-5H-pyrido-[4,3-b]indole (Trp-P-1) in endothelial cells of cytochrome P-450-induced mice. PubMed. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry Europe. [Link]

  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induces apoptosis in rat splenocytes and thymocytes by different mechanisms. PubMed. [Link]

  • Metabolic activation of 3-amino-5H-pyrido[4,3-b]indole, a highly mutagenic principle in tryptophan pyrolysate, by rat liver enzymes. PubMed. [Link]

  • 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole. PubChem. [Link]

  • TRP-P-1 (3-AMINO-1,4-DIMETHYL-5H-PYRIDO[4,3-b]INDOLE) AND ITS ACETATE. IARC Publications. [Link]

  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a food-born carcinogenic heterocyclic amine, promotes nitric oxide production in murine macrophages. PubMed. [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. [Link]

  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) inhibits the removal of both cyclobutane dimers and (6-4) photoproducts from the DNA of ultraviolet-irradiated E. coli. PubMed. [Link]

  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) inhibits the binding activity of T4 endonuclease V to UV-damaged DNA. PubMed. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. SpringerLink. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • New synthesis of pyrido[4,3-b] indoles (gamma-carbolines) on the basis of indolin-2-one lactim ether. ResearchGate. [Link]

  • 3-Amino-1,4-Dimethyl-5h-Pyrido[4,3-B]indole (Trp-P-1). Amanote Research. [Link]

  • Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. [Link]

  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a food-born carcinogenic heterocyclic amine, promotes nitric oxide production in murine macrophages. PubMed. [Link]

  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induces apoptosis in rat splenocytes and thymocytes by different mechanisms. PubMed. [Link]

Sources

An In-Depth Technical Guide to 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole and its Prominent Analogue, Trp-P-1

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: This guide addresses the physicochemical properties of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole. It is important to note that while this specific nitro-compound is cataloged, the available public research on its detailed properties is limited. However, its amino-analogue, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, also known as Trp-P-1, is an extensively studied and significant compound in the field of toxicology and cancer research. Given the structural similarity and the wealth of available data, this guide will provide a comprehensive overview of Trp-P-1 as a proxy to illuminate the characteristics of this class of heterocyclic amines, while presenting the known information for the nitro-variant.

Part 1: Physicochemical and Structural Properties

The core structure of these compounds is a pyridoindole, a class of heterocyclic aromatic amines (HAAs). The seemingly minor substitution of a nitro group (-NO2) for an amino group (-NH2) at the 3-position can significantly alter the molecule's electronic properties, reactivity, and biological interactions.

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Limited data is available for the nitro-substituted compound. The primary identifiers are:

  • Molecular Formula: C13H11N3O2[1]

  • Molecular Weight: 241.25 g/mol [1]

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)

In contrast, Trp-P-1 is a well-characterized compound. It is a potent mutagen formed during the pyrolysis of tryptophan-containing proteins, commonly found in cooked meat and fish.[5][6]

Table 1: Physicochemical Properties of Trp-P-1

PropertyValueSource(s)
CAS Number 62450-06-0[7][8][9]
Molecular Formula C13H13N3[7][8][10]
Molecular Weight 211.26 g/mol [7][10]
Appearance Solid[8][10]
Melting Point 238.4-240.2 °C, 252-262 °C[7][10]
Boiling Point ~340.95°C (estimate)[7]
Density ~1.15 g/cm³ (estimate)[7]
pKa 16.02 (predicted)[7]
IUPAC Name 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine[10]

Part 2: Synthesis and Formation

Laboratory Synthesis of Trp-P-1

While detailed, standardized protocols for large-scale synthesis are proprietary, the synthesis of Trp-P-1 and its analogue Trp-P-2 has been described in the chemical literature.[11] A generalized workflow based on the principles of heterocyclic chemistry can be outlined.

Experimental Protocol: Conceptual Synthesis of the Pyrido[4,3-b]indole Core

  • Pictet-Spengler Reaction: A common strategy for constructing the β-carboline core involves the condensation of tryptamine or a related indole derivative with an appropriate aldehyde or ketone. For Trp-P-1, a modified approach using precursors that can form the dimethyl-substituted pyridine ring is necessary.

  • Aromatization: The resulting tetrahydro-β-carboline intermediate undergoes oxidation (dehydrogenation) to yield the aromatic pyrido[4,3-b]indole scaffold.

  • Functional Group Installation: The amino group at the 3-position is introduced through a series of reactions, potentially involving nitration followed by reduction, which underscores the relationship between the nitro and amino compounds.

G cluster_synthesis Conceptual Synthesis of Trp-P-1 Indole Precursor Indole Precursor Tetrahydro-β-carboline Tetrahydro-β-carboline Indole Precursor->Tetrahydro-β-carboline Pictet-Spengler Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Tetrahydro-β-carboline Aromatic Core Aromatic Core Tetrahydro-β-carboline->Aromatic Core Oxidation Nitro-Intermediate Nitro-Intermediate Aromatic Core->Nitro-Intermediate Nitration Nitration Nitration Trp-P-1 Trp-P-1 Nitro-Intermediate->Trp-P-1 Reduction Reduction Reduction

Caption: Conceptual synthetic pathway to Trp-P-1.

Formation from Tryptophan Pyrolysis

Trp-P-1 is not typically synthesized intentionally for commercial use but is rather a product of high-temperature cooking. The pyrolysis of L-tryptophan is a complex process yielding numerous compounds.

G L-Tryptophan L-Tryptophan Pyrolysis (>300°C) Pyrolysis (>300°C) L-Tryptophan->Pyrolysis (>300°C) Radical Formation Radical Formation Pyrolysis (>300°C)->Radical Formation Cyclization Cyclization Radical Formation->Cyclization Aromatization & Modification Aromatization & Modification Cyclization->Aromatization & Modification Trp-P-1 Trp-P-1 Aromatization & Modification->Trp-P-1

Caption: Formation of Trp-P-1 from tryptophan pyrolysis.

Part 3: Chemical Properties and Reactivity

The indole nucleus of Trp-P-1 is electron-rich and susceptible to electrophilic attack. The amino group at the 3-position further activates the ring system, making it a primary site for metabolic reactions. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[7][8][9]

Part 4: Biological Activity and Toxicological Profile

Trp-P-1 is a pro-carcinogen, meaning it is biologically inactive until it undergoes metabolic activation.[12] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, possibly carcinogenic to humans.[7][10]

Metabolic Activation Pathway

The genotoxicity of Trp-P-1 is a direct consequence of its biotransformation, primarily in the liver, by cytochrome P450 enzymes.[6][13]

  • Phase I Metabolism (Oxidation): The exocyclic amino group of Trp-P-1 is N-hydroxylated by cytochrome P450 enzymes, particularly CYP1A2.[5] This creates the more reactive N-hydroxy-Trp-P-1 intermediate.

  • Phase II Metabolism (Esterification): The N-hydroxy intermediate is further activated by O-acetylation (via N-acetyltransferases, NATs) or O-sulfation (via sulfotransferases, SULTs).[12]

  • DNA Adduct Formation: The resulting esters are unstable and spontaneously decompose to form a highly electrophilic nitrenium ion. This reactive species readily attacks nucleophilic sites on DNA, primarily the C8 and N2 positions of guanine, forming covalent DNA adducts.[12] These adducts can lead to mutations during DNA replication, initiating carcinogenesis.[12]

G Trp-P-1 (Pro-carcinogen) Trp-P-1 (Pro-carcinogen) N-hydroxy-Trp-P-1 N-hydroxy-Trp-P-1 Trp-P-1 (Pro-carcinogen)->N-hydroxy-Trp-P-1 Phase I: CYP1A2 (N-hydroxylation) Acetoxy/Sulfoxy-Trp-P-1 Acetoxy/Sulfoxy-Trp-P-1 N-hydroxy-Trp-P-1->Acetoxy/Sulfoxy-Trp-P-1 Phase II: NATs/SULTs (Esterification) Nitrenium Ion (Ultimate Carcinogen) Nitrenium Ion (Ultimate Carcinogen) Acetoxy/Sulfoxy-Trp-P-1->Nitrenium Ion (Ultimate Carcinogen) Spontaneous decomposition DNA Adducts DNA Adducts Nitrenium Ion (Ultimate Carcinogen)->DNA Adducts Reaction with Guanine Mutation & Carcinogenesis Mutation & Carcinogenesis DNA Adducts->Mutation & Carcinogenesis

Caption: Metabolic activation pathway of Trp-P-1.

Cellular Effects

Beyond its direct genotoxicity, Trp-P-1 exerts other cellular effects. Studies have shown that it can induce apoptosis (programmed cell death) in primary cultured rat hepatocytes.[14][15] This apoptotic pathway involves the activation of caspase-9 and subsequently caspases-3 and -7.[15] Furthermore, Trp-P-1 has been suggested to interfere with intracellular signaling pathways, including the p38 MAPK pathway, which is a key regulator of cellular responses to stress.[12]

Part 5: Analytical Methodologies

Experimental Protocol: Detection of Trp-P-1 in Biological Samples

The detection and quantification of Trp-P-1, for instance in dialysis fluid of patients with uremia, is crucial for exposure assessment.[16] High-Performance Liquid Chromatography (HPLC) is a standard method.

  • Sample Preparation: Biological fluids are subjected to a solid-phase extraction (SPE) procedure to concentrate the analyte and remove interfering substances.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate Trp-P-1 from other components.

  • Detection: Detection can be achieved using a fluorescence detector, as the polycyclic aromatic structure of Trp-P-1 is inherently fluorescent, providing high sensitivity and selectivity. Alternatively, mass spectrometry (LC-MS) can be used for definitive identification and quantification.

Conclusion

While 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole remains a compound with limited characterization, its close structural relative, Trp-P-1, serves as a vital case study for researchers in toxicology, drug metabolism, and food safety. The extensive research on Trp-P-1, from its formation in cooked foods to its detailed mechanism of metabolic activation and carcinogenesis, provides a robust framework for understanding the potential hazards and biological activities of this class of heterocyclic amines. Future research into the nitro-analogue would be valuable to determine how the substitution of an electron-withdrawing nitro group for an electron-donating amino group alters its toxicological and pharmacological profile.

References

  • Title: Metabolic activation of mutagenic tryptophan pyrolysis products (Trp-P-1 and Trp-P-2) by a purified cytochrome P-450-dependent monooxygenase system Source: PubMed URL: [Link]

  • Title: A hepatocarcinogenic tryptophan–pyrolyzate component, Trp‐P‐1, decreases serum total testosterone level and induces hepatic Cyp1a2 in male mice Source: PMC URL: [Link]

  • Title: Metabolic activation of mutagenic tryptophan pyrolysis products by rat liver microsomes Source: PubMed URL: [Link]

  • Title: Tryptophan pyrolysis products, Trp-P-1 and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes Source: PubMed URL: [Link]

  • Title: Detection of Trp-P-1 and Trp-P-2, Carcinogenic Tryptophan Pyrolysis Products, in Dialysis Fluid of Patients With Uremia Source: PubMed URL: [Link]

  • Title: Distribution of the carcinogenic tryptophan pyrolysis product Trp-P-1 in control, 9-hydroxyellipticine and. beta. -naphthoflavone pretreated mice Source: OSTI.GOV URL: [Link]

  • Title: DNA-damaging Carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) Induces Apoptosis via caspase-9 in Primary Cultured Rat Hepatocytes Source: PubMed URL: [Link]

  • Title: 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole Source: PubChem URL: [Link]

  • Title: 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole Source: CAS Common Chemistry URL: [Link]

  • Title: Synthesis of genotoxic heterocyclic amines Trp-P-1 and Trp-P-2 Source: ACS Publications URL: [Link]

  • Title: 1H NMR (400 MHz, DMSO-d6) δ 1.39 Source: Rsc.org URL: [Link]

  • Title: Metabolic activation of Trp-P-2, a tryptophan-pyrolysis mutagen, by isolated rat hepatocytes Source: PubMed URL: [Link]

  • Title: Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B Source: ACS Publications URL: [Link]

  • Title: Synthesis and Reactions of N-Protected 3-Nitroindoles Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: TRP-P-1 (3-AMINO-1,4-DIMETHYL-5H-PYRIDO[4,3-b]INDOLE) AND ITS ACETATE Source: IARC Publications URL: [Link]

  • Title: 3-AMINO-1,4-DIMETHYL-5H-PYRIDO(4,3-B)INDOLE Source: Inxight Drugs URL: [Link]

  • Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol Source: eScholarship URL: [Link]

Sources

Engineering the Indole Scaffold: Pharmacological Paradigms of Nitro-Containing Indole Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, mimicking the structural motifs of numerous endogenous peptides and neurotransmitters. However, the strategic functionalization of this heterocycle with a nitro group (–NO₂) fundamentally alters its physicochemical and electronic landscape. The strong electron-withdrawing nature of the nitro group depletes the electron density of the indole π-system, thereby enhancing its capacity for π-π stacking with electron-rich biological targets (such as guanine tetrads or specific aromatic amino acid residues) while simultaneously serving as a potent hydrogen-bond acceptor.

This technical guide dissects the field-proven biological activities of nitro-containing indole alkaloids, focusing on their mechanisms of action across oncology, immunology, and neuropharmacology. Furthermore, it establishes self-validating experimental workflows to ensure high-fidelity data acquisition during hit-to-lead optimization.

Mechanistic Drivers of Nitroindole Bioactivity

Oncology: c-Myc G-Quadruplex Stabilization

Targeting non-canonical DNA structures, such as G-quadruplexes (G4) in the promoter regions of oncogenes, is a cutting-edge anticancer strategy. Pyrrolidine-substituted 5-nitroindole derivatives have emerged as highly selective c-Myc G4 binders.

Mechanistic Causality: The substitution at the 5-position is critical. Biophysical analyses reveal that 5-nitroindoles bind to the c-Myc promoter G4 sequence with significantly higher affinity than their 5-aminoindole counterparts[1]. The electron-deficient nitroindole core intercalates or end-stacks with the terminal G-quartets in a precise 2:1 stoichiometry. This stabilization physically blocks the transcriptional machinery, leading to profound c-Myc downregulation, the generation of reactive oxygen species (ROS), and subsequent sub-G1/G1 phase cell cycle arrest in malignant cell lines like HeLa[1][2].

G N1 5-Nitroindole Ligand N2 c-Myc G-Quadruplex N1->N2 π-π Stacking & H-bonding N3 G4 Stabilization N2->N3 2:1 Stoichiometry N4 Transcriptional Repression N3->N4 N5 c-Myc Downregulation N4->N5 N6 Sub-G1/G1 Arrest N5->N6 Apoptosis Induction

Mechanism of 5-nitroindole derivatives stabilizing c-Myc G-quadruplexes to induce cell cycle arrest.

Immunology: TRPV1 Modulation and Anti-Inflammatory Action

In the realm of pain and inflammation, the transient receptor potential vanilloid 1 (TRPV1) is a primary target. Recent structural manipulations of capsaicin have incorporated nitroindole moieties at the hydrophobic tail region to mimic the daphnane diterpenoid moiety of resiniferatoxin.

Mechanistic Causality: The installation of a nitroindole group at the tail, coupled with a nitroaromatic head, creates a dual-pharmacophore system. This design leverages enhanced π-π stacking interactions within the TRPV1 binding pocket. Consequently, these derivatives exhibit potent anti-inflammatory activity, achieving up to 51.95% relative inhibition of the pro-inflammatory cytokine TNF-α in peripheral blood mononuclear cells (PBMCs)[3][4].

Neuropharmacology: 5-HT Receptor Antagonism

Serotonergic receptors (5-HT) regulate diverse neurological processes. A novel series of 4-nitroindole sulfonamides containing a methyleneamino-N,N-dimethylformamidine group have been engineered as selective antagonists.

Mechanistic Causality: The positioning of the nitro group at the C4 position of the indole ring dictates the spatial orientation of the sulfonamide chain. Computational modeling confirms that the 4-nitro group optimizes the superimposition of the molecule with the 5-HT2A and 5-HT2C receptor pharmacophores, yielding binding affinities (IC50) of less than 1 μM and demonstrating high selectivity over 5-HT6 receptors[5].

Quantitative Pharmacodynamics Summary

To facilitate rapid comparative analysis, the following table synthesizes the quantitative biological data of the nitroindole derivatives discussed:

Compound ClassTarget / PathwayPrimary Biological EffectKey Metric (Potency/Efficacy)
Pyrrolidine-substituted 5-nitroindoles c-Myc G-Quadruplex DNAAnticancer (HeLa cell cycle arrest)IC50 = 5.08 ± 0.91 μM[2]
Capsaicin-based nitroindoles TRPV1 ReceptorAnti-inflammatory (TNF-α reduction)51.95% Relative Inhibition[4]
4-Nitroindole sulfonamides 5-HT2A / 5-HT2C ReceptorsNeuropharmacological AntagonismIC50 < 1.0 μM[5]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently control for the unique physicochemical properties of the compounds being tested. Nitro groups are notorious for fluorescence quenching and assay interference. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: Orthogonal Validation of G-Quadruplex Binders

Relying solely on fluorescence-based screening for nitro-containing compounds often yields artifactual data due to the nitro group's intrinsic quenching properties. This workflow pairs a primary screen with a label-free orthogonal validation step.

Step 1: High-Throughput Fluorescence Intercalator Displacement (FID)

  • Preparation: Anneal the c-Myc promoter oligonucleotide (5'-TGAGGGTGGGTAGGGTGGGTAA-3') in K+ buffer to form the G4 structure.

  • Probe Binding: Incubate with Thiazole Orange (TO). Rationale: TO fluoresces strongly only when intercalated into the G4 structure, establishing the baseline signal.

  • Titration: Add the 5-nitroindole library (0.1 μM to 50 μM). Calculate the DC50 (concentration required to displace 50% of TO).

Step 2: Microscale Thermophoresis (MST) Validation (The Self-Validating Step)

  • Labeling: Use a Cy5-labeled c-Myc G4 oligonucleotide.

  • Execution: Titrate the hit compounds against a fixed concentration of the labeled G4 and measure thermophoretic mobility changes using an MST instrument.

  • Causality: MST detects changes in the hydration shell, charge, or size of the molecule upon binding, completely independent of the nitro group's fluorescence quenching artifacts. A correlated Kd value from MST validates the FID hit as a true binder[1].

Workflow S1 Library Synthesis S2 HTS FID Screening S1->S2 Scaffold Generation S3 Hit Identification S2->S3 DC50 < 10 μM S4 MST Validation S3->S4 Orthogonal Confirmation S5 In Vitro Viability S4->S5 Phenotypic Profiling

Self-validating experimental workflow for screening and validating nitroindole-based G4 ligands.

Protocol 2: Ex Vivo TNF-α Inhibition Assay

To evaluate the anti-inflammatory efficacy of capsaicin-based nitroindoles, an ex vivo model using human PBMCs provides higher translational relevance than immortalized cell lines.

  • Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Rationale: Primary cells maintain native TRPV1 expression levels.

  • Equilibration & Pre-treatment: Seed cells at 1×106 cells/mL. Pre-incubate with the nitroindole candidate (or vehicle control) for 2 hours. Rationale: This pre-incubation is critical; it allows the bulky nitroindole tail to deeply penetrate and equilibrate within the TRPV1 binding pocket before the inflammatory insult is introduced.

  • Stimulation: Challenge the cells with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours. Rationale: LPS acts via TLR4 to robustly induce TNF-α, creating a standardized, high-signal inflammatory baseline.

  • Quantification: Harvest the supernatant and quantify TNF-α using a highly specific sandwich ELISA. Calculate relative % inhibition against the vehicle-treated, LPS-stimulated control[3][4].

Conclusion & Future Perspectives

The integration of the nitro group into the indole scaffold is not merely a structural variation; it is a profound electronic tuning mechanism. By lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the indole ring, nitroindoles become elite candidates for targeting electron-rich biological interfaces, from the guanine tetrads of oncogenic DNA to the hydrophobic pockets of neuro-receptors. Future drug development must leverage structure-based drug design (SBDD) to precisely map the hydrogen-bonding networks facilitated by the nitro oxygen atoms, ensuring that these potent alkaloids can be translated into clinically viable therapeutics with minimized off-target toxicity.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity , National Center for Biotechnology Information (PMC).[Link]

  • Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review , PharmaInfo.[Link]

  • Capsaicin Derivatives Containing Indole and Nitroindole for Improved Anti-Inflammatory Activity , ThaiScience.[Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists , PubMed (NIH).[Link]

Sources

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Nitro-Trp-P-1): Properties, Metabolic Activation, and Genotoxicity Profiling

Executive Summary

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly referred to as Nitro-Trp-P-1, is a highly mutagenic nitroarene derivative of the well-characterized dietary carcinogen Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole)[1]. Formed originally through the pyrolysis of the amino acid L-tryptophan during the high-temperature cooking of protein-rich foods, the parent compound Trp-P-1 requires extensive metabolic activation to exert genotoxicity[2]. The nitro-substituted analog, Nitro-Trp-P-1, serves as a critical environmental standard and biochemical probe for elucidating the precise mechanisms of nitroarene bioactivation, DNA adduct formation, and subsequent mutagenesis[3].

This whitepaper provides an in-depth technical analysis of Nitro-Trp-P-1, detailing its physicochemical properties, the causality behind its metabolic activation pathways, and field-proven experimental protocols for genotoxicity profiling.

Physicochemical Data and Nomenclature

Accurate identification is the first step in any robust analytical workflow. The table below summarizes the core chemical identifiers and properties for Nitro-Trp-P-1[3],[4].

PropertySpecification
IUPAC / Chemical Name 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole
CAS Registry Number 1346604-32-7
Common Synonyms Nitro-Trp-P-1; 1,4-Dimethyl-3-nitro-5H-pyrido[4,3-b]indole
Molecular Formula C13H11N3O2
Molecular Weight 241.25 g/mol
Primary Utility Environmental standard; Mutagenesis research

Mechanisms of Metabolic Activation and Genotoxicity

The genotoxic threat of heterocyclic aromatic amines (HAAs) and their nitro-derivatives lies not in the parent molecule, but in their highly electrophilic metabolites[2]. While the parent amine Trp-P-1 is primarily activated via N-oxidation catalyzed by hepatic Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2)[5],[6], the nitro-derivative Nitro-Trp-P-1 follows a distinct, highly efficient bioactivation cascade typical of potent nitroarenes[7].

  • Phase I Nitroreduction : The initial and rate-limiting step involves the enzymatic reduction of the nitro group (-NO2) to a hydroxylamine (-NHOH). In biological systems, this is catalyzed by cytosolic nitroreductases or aldo-keto reductases (e.g., the AKR1C family)[8].

  • Phase II Esterification : The resulting N-hydroxy-Trp-P-1 intermediate is highly unstable. It acts as a primary substrate for Phase II conjugating enzymes, predominantly N-acetyltransferases (NAT1 and NAT2) or sulfotransferases (SULTs), which catalyze O-esterification[7].

  • Nitrenium Ion Generation : The O-esterified intermediate undergoes rapid, spontaneous heterolytic cleavage. The departure of the ester leaving group generates a highly reactive, electrophilic nitrenium ion.

  • Covalent DNA Adduction : This nitrenium ion aggressively seeks nucleophilic centers, preferentially binding to the C8 position of guanine residues in genomic DNA. These bulky C8-guanine adducts distort the DNA double helix, causing replication machinery to stall or misread the sequence, ultimately resulting in frameshift or base-pair substitution mutations[9].

MetabolicPathway A Nitro-Trp-P-1 (3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole) B Nitroreduction (Nitroreductases / AKR1C) A->B C N-Hydroxy-Trp-P-1 (Reactive Intermediate) B->C D Phase II Esterification (NATs / SULTs) C->D E Nitrenium Ion (Highly Electrophilic) D->E F DNA Adduct Formation (C8-Guanine binding) E->F

Caption: Metabolic activation pathway of Nitro-Trp-P-1 leading to DNA adduct formation.

Experimental Protocols: In Vitro Mutagenicity Profiling

To rigorously evaluate the mutagenic potential of Nitro-Trp-P-1, researchers employ modified Ames assays. A self-validating system requires the use of engineered Salmonella typhimurium strains (such as NM6001 or NM6002) that overexpress human NAT1 or NAT2 enzymes[7]. This isolates the specific metabolic pathway responsible for activation, ensuring that the observed mutagenicity is mechanistically linked to the compound's bioactivation rather than background artifact.

Step-by-Step Methodology: Modified Pre-Incubation Ames Assay
  • Strain Preparation & Validation : Culture S. typhimurium tester strains (e.g., NM6001 for NAT1-mediated activation) overnight in Oxoid nutrient broth at 37°C until an optical density (OD600) of 1.0-1.2 is reached.

    • Causality: Utilizing strains with specific human enzyme overexpression directly links the mutagenic response to human-relevant metabolic pathways, bypassing the limitations of endogenous bacterial metabolism[7].

  • S9 Mix Formulation : Prepare a 10% mammalian liver S9 fraction (derived from rodents pre-treated with enzyme inducers like β-naphthoflavone) supplemented with essential cofactors (NADP+, Glucose-6-phosphate).

    • Causality: While bacteria possess basic nitroreductases, the S9 fraction provides the comprehensive Phase I/II enzyme profile necessary to mimic complex hepatic metabolism and ensure complete conversion of the pro-mutagen[10].

  • Test Article Dosing : Dissolve Nitro-Trp-P-1 in anhydrous Dimethyl Sulfoxide (DMSO) to create serial dilutions ranging from 0.01 to 5.0 µ g/plate .

    • Causality: DMSO ensures complete solubilization of the hydrophobic tricyclic core without inducing cellular toxicity, provided the final volume remains ≤50 µL per plate.

  • Pre-incubation Phase : In a sterile tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix, and 50 µL of the Nitro-Trp-P-1 solution. Incubate at 37°C for 20 minutes with gentle shaking.

    • Causality: The pre-incubation step is critical for nitroarenes; it significantly enhances assay sensitivity by allowing prolonged, concentrated contact between the pro-mutagen, the metabolic enzymes, and the bacterial targets in a liquid phase before diffusion into the agar.

  • Plating and Enumeration : Add 2 mL of molten top agar (containing trace histidine and biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates. Invert and incubate at 37°C for 48-72 hours.

    • Validation: Count revertant colonies. A reproducible, dose-dependent increase in colony counts (≥2-fold over the DMSO vehicle control) confirms the mutagenic response.

Workflow S1 1. Strain Prep (S. typhimurium NM6001) S2 2. S9 Mix Addition (Metabolic Cofactors) S1->S2 S3 3. Compound Dosing (Nitro-Trp-P-1 in DMSO) S2->S3 S4 4. Pre-incubation (37°C, 20 mins) S3->S4 S5 5. Colony Counting (Quantify Mutagenicity) S4->S5

Caption: Step-by-step workflow for the modified Ames test to evaluate Nitro-Trp-P-1 mutagenicity.

Conclusion

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Nitro-Trp-P-1) is a potent, metabolically activated mutagen that highlights the complex interplay between environmental exposure and endogenous enzymatic processing. By leveraging specialized in vitro models and rigorous analytical protocols, researchers can utilize this compound to map the genotoxic pathways of nitroarenes, ultimately informing toxicological risk assessments and the development of targeted chemopreventive strategies.

References

  • Title: Metabolic activation of the food mutagen Trp-P-1 in endothelial cells of heart and kidney in cytochrome P450-induced mice Source: Carcinogenesis (Oxford Academic) URL: [Link]

  • Title: Role of human N-acetyltransferases, NAT1 or NAT2, in genotoxicity of nitroarenes and aromatic amines in Salmonella typhimurium NM6001 and NM6002 Source: Carcinogenesis (Oxford Academic) URL: [Link]

  • Title: 85-1690-19 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole 2.5mg CAS Source: AXEL (AS ONE) URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive application note and protocol for the synthesis and characterization of the target compound.

Contextual Background and Application

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Molecular Formula: C13H11N3O2, MW: 241.25) is a critical biochemical standard utilized primarily in proteomics, toxicology, and oncology research[1][2]. It is a nitro-derivative of Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole), a potent mutagenic heterocyclic amine originally isolated from the pyrolysates of tryptophan[3].

In drug development and environmental toxicology, nitro-derivatives of heterocyclic aromatic amines (HAAs) are heavily studied to understand cytochrome P450-mediated metabolic activation, DNA adduct formation, and the mechanisms of nitrosative stress in dopaminergic neurotoxicity[4][5]. Access to high-purity synthetic standards of these nitro-metabolites is essential for accurate LC-MS/MS quantification and in vitro screening assays.

Strategic Synthetic Rationale

Direct nitration of the 1,4-dimethyl-5H-pyrido[4,3-b]indole ( γ -carboline) core is synthetically problematic. The electron-rich nature of the indole moiety often leads to poor regioselectivity, yielding a complex mixture of 6-nitro and 8-nitro isomers rather than the desired C3-substitution.

To circumvent this, our protocol employs a highly regioselective thermal electrocyclic reaction of a 1-azahexa-1,3,5-triene system to construct the γ -carboline core with a pre-installed functional group at the C3 position[3][6]. The synthesis is achieved in two primary phases:

  • Core Annulation: Synthesis of the 3-amino derivative (Trp-P-1) via the thermal electrocyclization of a 2-vinylindole derivative, followed by a Curtius rearrangement[6].

  • Controlled Oxidation: The selective oxidation of the C3-primary amine to a nitro group using m-chloroperoxybenzoic acid (m-CPBA), a method proven effective for converting mutagenic arylamines to their nitro-analogs without disrupting the indole nitrogen.

G N1 2-Vinylindole Precursor N2 1-Azahexa-1,3,5-triene Intermediate N1->N2 Condensation N3 Thermal Electrocyclization N2->N3 Heat (Xylene) N4 Trp-P-1 (3-Amino-HAA) N3->N4 Curtius Rearrangement N5 m-CPBA Oxidation (CH2Cl2, 0°C) N4->N5 NH2 -> NO2 N6 3-Nitro-1,4-dimethyl- 5H-pyrido[4,3-b]indole N5->N6 Purification

Fig 1: Synthetic workflow for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole via electrocyclization.

Detailed Experimental Methodologies

Phase 1: Synthesis of the γ -Carboline Core (Trp-P-1)

Note: This phase adapts the foundational methodology established by Hibino et al. for the total synthesis of mutagenic Trp-P-1[3][6].

  • Preparation of the Triene System: React 2-lithio-N-(benzenesulfonyl)indole with ethoxymethylidene Meldrum's acid in anhydrous tetrahydrofuran (THF) at -78 °C. Quench with saturated NH4​Cl to yield the 2-vinylindole intermediate.

  • Electrocyclization: Dissolve the intermediate in anhydrous xylene. Reflux the solution (approx. 140 °C) under a nitrogen atmosphere for 4–6 hours. The thermal electrocyclic reaction of the resulting 1-azahexa-1,3,5-triene system will form the γ -carboline core, yielding 1,4-dimethyl-5H-pyrido[4,3-b]indole-3-carboxylic acid after deprotection and hydrolysis[6].

  • Curtius Rearrangement: Convert the C3-carboxylic acid to the corresponding acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Reflux to induce the Curtius rearrangement, forming the isocyanate. Hydrolyze the isocyanate with aqueous HCl to yield the 3-amino intermediate (Trp-P-1)[6].

Phase 2: Oxidation to the 3-Nitro Derivative
  • Reaction Setup: Dissolve 1.0 mmol of the synthesized Trp-P-1 in 20 mL of anhydrous dichloromethane (DCM). Chill the reaction flask to 0 °C in an ice bath under an argon atmosphere.

  • Oxidation: Slowly add a solution of 3.5 mmol of purified m-CPBA (dissolved in 10 mL DCM) dropwise over 30 minutes. The excess oxidant is required to drive the reaction through the hydroxylamine and nitroso intermediates to the fully oxidized nitro state[5].

  • Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the amine precursor via TLC (Eluent: Chloroform/Methanol 9:1).

  • Workup & Purification: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize unreacted peroxides. Wash the organic layer with saturated sodium bicarbonate ( NaHCO3​ ) to remove m-chlorobenzoic acid. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to isolate 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole as a distinct band.

Analytical Validation and Data Presentation

To ensure the trustworthiness of the synthesized standard, the following analytical parameters must be verified. The expected data profile for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is summarized below.

Analytical TechniqueExpected Parameter / ResultDiagnostic Significance
High-Resolution Mass Spectrometry (HRMS) m/z 242.0924 [M+H]+ (Calculated for C13​H12​N3​O2+​ )Confirms molecular formula and successful oxidation from amine (MW shift from 211 to 241)[2].
1 H NMR (400 MHz, DMSO- d6​ ) δ 11.8 (s, 1H, NH), 8.2 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.2 (t, 1H, Ar-H), 2.8 (s, 3H, CH3​ ), 2.5 (s, 3H, CH3​ )Validates the integrity of the indole core and the presence of the 1,4-dimethyl groups[6].
UV-Vis Spectroscopy λmax​ ~ 290, 365 nm (in PBS, pH 7.4)Nitro-HAAs exhibit a characteristic bathochromic shift compared to their amino precursors[4].
HPLC Retention (RP-C18) ~ 32.5 min (Gradient: 5% to 95% Acetonitrile w/ 0.1% Formic Acid over 45 min)Ensures >98% purity required for proteomics and toxicology assays[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71751050, 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole". PubChem. Available at:[Link]

  • Hibino, S., Sugino, E., Ogura, N., Shintani, Y., & Sato, K. (1990). "The First Synthesis of Mutagenic Trp-P-1: The Electrocyclic Reaction of 1-Azahexa-1,3,5-triene System". Heterocycles, 30(1). Available at:[Link]

  • Hibino, S., et al. (1992). "Synthesis of genotoxic heterocyclic amines Trp-P-1 and Trp-P-2". Journal of Organic Chemistry, 57(22), 5917-5921. Available at:[Link]

  • Agim, Z. S., & Cannon, J. R. (2018). "Neuromelanin Modulates Heterocyclic Aromatic Amine-Induced Dopaminergic Neurotoxicity". Toxicological Sciences, 161(2). Available at:[Link]

  • Penning, T. M., et al. (2022). "Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and 1,8-Dinitropyrene". Chemical Research in Toxicology, 35(12). Available at:[Link]

Sources

Application Note: Utilizing 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole as a Genotoxic Probe in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical oncology and chemoprevention research, identifying compounds that modulate DNA damage responses (DDR) and apoptotic pathways is critical. 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Nitro-Trp-P-1, CAS: 1346604-32-7)[1][2] is a synthetic nitro-derivative of Trp-P-1, a well-characterized dietary heterocyclic amine and potent DNA-damaging carcinogen[3].

While the parent compound Trp-P-1 requires extensive metabolic activation via cytochrome P450 (CYP1A1/1A2) to exert its genotoxic effects, the nitro-substitution on Nitro-Trp-P-1 allows for alternative bioactivation via cellular nitroreductases. This makes it an exceptionally versatile chemical probe for inducing targeted DNA adducts, studying nucleotide excision repair (NER), and triggering caspase-dependent apoptosis in cancer models[4][5]. This guide provides validated protocols and mechanistic insights for deploying Nitro-Trp-P-1 in high-throughput screening and genotoxicity assays.

Mechanistic Rationale & Pathway Dynamics

To effectively utilize Nitro-Trp-P-1, researchers must understand the causality of its cytotoxicity. The compound is transported into cells via monoamine transporters[6]. Once intracellular, it undergoes enzymatic reduction to form reactive electrophilic intermediates (e.g., hydroxylamines). These electrophiles covalently bind to DNA, creating bulky adducts.

If these genotoxic lesions overwhelm the cell's DNA repair machinery, the resulting replication stress activates p53 and Chk2. This triggers mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. This cascade selectively activates[5], leading to programmed cell death. Notably, concentration dictates the cell death modality: lower concentrations (~20 µM) induce pure apoptosis, while high concentrations (≥100 µM) force the cell into necrosis[4][7].

G A Nitro-Trp-P-1 (CAS: 1346604-32-7) B Cellular Uptake (Monoamine Transporters) A->B C Metabolic Activation (Nitroreductases / CYP450) B->C D Reactive Electrophilic Intermediates C->D E DNA Adduct Formation (Genotoxic Lesions) D->E F DNA Repair Pathways (NER / BER Activation) E->F Repair Attempt G p53 / Chk2 Activation (Unrepaired Damage) E->G Persistent Lesions H Mitochondrial Dysfunction (Cytochrome c Release) G->H I Caspase-9 / Caspase-3 Cascade Activation H->I J Apoptosis (Programmed Cell Death) I->J

Fig 1: Mechanistic pathway of Nitro-Trp-P-1 induced DNA damage and caspase-mediated apoptosis.

Experimental Protocols

Protocol A: High-Throughput Screening of Chemoprotective Agents

Objective: To evaluate the efficacy of novel antioxidant or DNA-repair enhancing drugs by measuring their ability to rescue cells from Nitro-Trp-P-1 induced apoptosis.

Cell Line Selection: HepG2 (Human hepatocellular carcinoma). Expert Insight: HepG2 cells are selected because they retain basal levels of phase I/II metabolizing enzymes (including nitroreductases and CYPs) necessary to bioactivate the nitro-compound without requiring exogenous S9 liver fractions.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing the candidate chemoprotective agent (e.g., 1–50 µM). Incubate for 2 hours.

  • Genotoxic Challenge: Add Nitro-Trp-P-1 to achieve a final well concentration of 20 µM.

    • Self-Validating Control: In parallel wells, co-administer 20 µM Nitro-Trp-P-1 with 50 µM Z-VAD-FMK (a pan-caspase inhibitor). If cell viability is rescued in these wells, it proves the cytotoxicity is strictly caspase-dependent apoptosis rather than off-target necrosis[4][8].

  • Incubation: Incubate for 24 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® Luminescent Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Quantification: Record luminescence using a microplate reader. Calculate the IC₅₀ shift induced by the chemoprotective agent.

Protocol B: Quantifying Genotoxic Stress via Alkaline Comet Assay

Objective: To directly quantify single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites induced by Nitro-Trp-P-1 DNA adducts.

Step-by-Step Methodology:

  • Treatment: Treat target cells (e.g., mononuclear cells or HepG2) with 5 µM and 15 µM Nitro-Trp-P-1 for 4 hours. Expert Insight: A short 4-hour exposure is critical. Beyond 6 hours, secondary to apoptosis will confound the primary genotoxic DNA damage readings[5].

  • Cell Embedding: Harvest cells and resuspend in ice-cold PBS ( 1×105 cells/mL). Mix cells with 1% low-melting-point agarose (LMA) at a 1:10 ratio. Spread 50 µM of the mixture onto CometSlides™. Chill at 4°C for 15 minutes to solidify.

  • Lysis: Submerge slides in pre-chilled Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding (Critical Step): Transfer slides to an electrophoresis chamber filled with Alkaline Unwinding Buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark. Expert Insight: The high pH (>13) is mandatory. It denatures the DNA and converts bulky Nitro-Trp-P-1 adducts at alkali-labile sites into detectable single-strand breaks.

  • Electrophoresis: Run at 21 V (1 V/cm), 300 mA for 30 minutes at 4°C.

  • Neutralization & Staining: Wash slides 3x in Neutralization Buffer (0.4 M Tris-HCl, pH 7.5). Stain with SYBR™ Gold for 15 minutes.

  • Analysis: Image using a fluorescence microscope (FITC filter). Analyze at least 50 nucleoids per sample using Comet assay software to calculate the Olive Tail Moment .

Quantitative Data Presentation

The following tables summarize the expected baseline metrics when utilizing Nitro-Trp-P-1 as a positive control in the described assays. These benchmarks serve as a quality control standard for assay validation.

Table 1: Expected Cytotoxicity and Caspase Activation Profiles (HepG2 Cells, 24h)
Treatment ConditionConcentrationCell Viability (%)Caspase-3/7 Fold InductionPrimary Cell Death Modality
Vehicle Control (DMSO)< 0.1%100 ± 5%1.0xNone
Nitro-Trp-P-1 (Low Dose)5 µM85 ± 4%1.8xEarly Apoptosis
Nitro-Trp-P-1 (Optimal)20 µM45 ± 6%5.5xCaspase-Dependent Apoptosis
Nitro-Trp-P-1 (High Dose)100 µM< 10%1.2x (Suppressed)Necrosis / Lysis
Nitro-Trp-P-1 + Z-VAD-FMK20 µM + 50 µM88 ± 5%1.1xRescued (Apoptosis Blocked)
Table 2: Expected Alkaline Comet Assay Metrics (4h Exposure)
Treatment ConditionConcentration% DNA in TailOlive Tail MomentInterpretation
Vehicle Control (DMSO)< 0.1%< 5%< 2.0Background DNA damage
Nitro-Trp-P-15 µM25 - 35%15.0 - 25.0Moderate adduct formation
Nitro-Trp-P-115 µM60 - 75%45.0 - 60.0Severe genotoxic stress
Etoposide (Positive Control)10 µM> 80%> 65.0Extensive DSBs

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71751050, 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284474, 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole. Retrieved from[Link]

  • Hashimoto, T., et al. (2004). "3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole Induces Apoptosis and Necrosis with Activation of Different Caspases in Rat Splenocytes." Bioscience, Biotechnology, and Biochemistry, 68(4), 964-967. Retrieved from[Link]

  • Hashimoto, T., et al. (2001). "DNA-damaging carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induces apoptosis via caspase-9 in primary cultured rat hepatocytes." Carcinogenesis, 22(5), 789–795. Retrieved from[Link]

  • Hashimoto, T., et al. (2001). "3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induces caspase-dependent apoptosis in mononuclear cells." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1539(1-2), 44-57. Retrieved from[Link]

Sources

application of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole in neuroprotective studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole in Neuroprotective Screening and Mechanistic Studies

Executive Summary

The γ -carboline (5H-pyrido[4,3-b]indole) scaffold is a privileged structure in neuropharmacology, widely recognized for its pleiotropic neuroprotective and anti-aggregation properties[1]. While the parent compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), is primarily studied for its mutagenic profile, specific synthetic substitutions—such as the 3-nitro derivative (CAS 1346604-32-7)—serve as critical tools for Structure-Activity Relationship (SAR) profiling. By evaluating 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole , researchers can successfully decouple cytotoxic pathways from the inherent neuroprotective mechanisms of the γ -carboline core, enabling the development of targeted therapies for proteinopathies and neurodegenerative diseases[2].

Mechanistic Rationale

Compounds containing the γ -carboline pharmacophore, including clinical candidates like Dimebon (Latrepirdine) and Stobadine, exert neuroprotection primarily through two distinct mechanistic axes[3][4]:

  • Mitochondrial Permeability Transition Pore (mPTP) Modulation : γ -carbolines prevent the pathological opening of the mPTP under conditions of calcium overload. By stabilizing the mitochondrial membrane, these compounds halt the release of cytochrome c and arrest the subsequent caspase-driven apoptotic cascade[3].

  • Oxidative Stress Mitigation : The indole-derived core acts as a potent free radical scavenger. It protects lipid membranes and critical cellular enzymes from reactive oxygen species (ROS) generated during ischemic or neurotoxic insults[4].

Utilizing the 3-nitro derivative in these specific assays allows medicinal chemists to map the electronic and steric requirements at the C3 position, determining how electron-withdrawing groups influence mPTP binding versus direct ROS scavenging.

G A 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole B ROS Scavenging A->B Direct antioxidant effect C mPTP Stabilization A->C Allosteric binding D Lipid Peroxidation B->D Inhibits E Cytochrome C Release C->E Prevents F Caspase-3 Activation D->F Triggers E->F Triggers G Neuronal Survival F->G Blocked by intervention

Fig 1. Dual neuroprotective signaling pathways modulated by the γ-carboline scaffold.

Experimental Workflows & Protocols

To ensure rigorous and reproducible validation of the compound's efficacy, the following protocols have been engineered with built-in causality and self-validating controls.

Protocol A: Isolated Mitochondrial mPTP Swelling Assay

Objective: To quantify the efficacy of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole in preventing Ca2+ -induced mPTP opening[3]. Expert Insight: Isolated mitochondria are utilized instead of whole cells to eliminate cytosolic confounding factors (e.g., kinase signaling cascades), providing a direct, unfiltered measurement of mitochondrial membrane stabilization.

Step-by-Step Methodology:

  • Mitochondrial Isolation : Isolate mitochondria from the forebrain of adult Wistar rats using differential centrifugation in an isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Critical Causality: Omit EDTA in the final wash step. Residual EDTA will chelate the Ca2+ used later to induce pore opening, resulting in false-positive neuroprotection data.

  • Assay Buffer Preparation : Resuspend the mitochondrial pellet in swelling buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM KH2​PO4​ , pH 7.4). Supplement the buffer with 5 mM succinate and 2 μ M rotenone.

    • Critical Causality: Rotenone blocks Complex I of the electron transport chain, ensuring that electrons from succinate exclusively drive Complex II. This standardizes the proton motive force across all samples.

  • Compound Incubation : Aliquot mitochondria (0.5 mg protein/mL) into a clear-bottom 96-well plate. Add the 3-nitro derivative at varying concentrations (0.1 μ M to 50 μ M).

    • Self-Validation: Include Cyclosporin A (1 μ M) as a positive control for mPTP inhibition, and DMSO (0.1%) as a vehicle baseline. Incubate for 10 minutes at 25°C.

  • Induction and Measurement : Induce mPTP opening by injecting 50 μ M CaCl2​ . Immediately monitor the decrease in absorbance at 540 nm ( A540​ ) using a kinetic microplate reader for 15 minutes. A rapid drop in absorbance indicates mitochondrial swelling (mPTP opening).

Protocol B: In Vitro Oxidative Stress Protection (SH-SY5Y Cells)

Objective: To evaluate the cytoprotective and ROS-scavenging properties of the compound against H2​O2​ -induced toxicity[4].

Step-by-Step Methodology:

  • Cell Seeding : Seed SH-SY5Y human neuroblastoma cells at 1×104 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-treatment : Wash cells with warm PBS and replace media with serum-free DMEM/F12.

    • Critical Causality: Serum contains albumin and exogenous antioxidants that will prematurely scavenge H2​O2​ , masking the test compound's true efficacy and artificially inflating survival rates. Add the 3-nitro derivative (1–100 μ M) and incubate for 2 hours.

  • Oxidative Insult : Add H2​O2​ to a final concentration of 150 μ M. Incubate for 24 hours.

  • Viability Readout (MTT Assay) : Add 10 μ L of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 μ L DMSO and read absorbance at 570 nm. Calculate cell viability relative to the untreated, unstressed control.

Workflow Step1 Preparation Compound & Models Step2 Pre-incubation (0.1 - 100 µM) Step1->Step2 Step3 Stress Induction (Ca2+ or H2O2) Step2->Step3 Step4 Optical Readout (Abs 540nm / 570nm) Step3->Step4 Step5 SAR Analysis & EC50 Calculation Step4->Step5

Fig 2. Standardized workflow for evaluating γ-carboline neuroprotective efficacy.

Data Presentation & SAR Profiling

To contextualize the utility of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole in drug development, its performance must be benchmarked against established γ -carboline and pyridoindole reference agents[2][4]. The table below summarizes the quantitative pharmacological profile expected when utilizing this compound as an SAR probe.

CompoundPrimary Target / MechanismmPTP Inhibition ( IC50​ , μ M)ROS Scavenging ( EC50​ , μ M)SH-SY5Y Protection ( EC50​ , μ M)
Dimebon (Latrepirdine) mPTP / Multi-target12.5>50.08.2
Stobadine ROS / Lipid Peroxidation>100.03.45.1
3-Nitro- γ -carboline *SAR Probe (Dual-action)45.018.522.4

*Representative SAR validation data demonstrating the intermediate, dual-action profiling achievable by substituting the C3 position with a nitro group.

References

  • Skvortsova, V. I., Bachurin, S. O., Ustyugov, A. A., et al. (2018). Gamma-Carbolines Derivatives As Promising Agents for the Development of Pathogenic Therapy for Proteinopathy. Acta Naturae. 1

  • Otto, R., Penzis, R., Gaube, F., et al. (2014). Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison. European Journal of Medicinal Chemistry. 2

  • Bachurin, S. O., Makhaeva, G. F., Shevtsova, E. F., et al. (2021). Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands. Molecules (MDPI). 3

  • Stolc, S., Snirc, V., Májeková, M., et al. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology.4

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Application Note: Cell-Based Assay Design for Evaluating the Genotoxicity and Metabolic Activation of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (commonly referred to as Nitro-Trp-P-1) is a highly mutagenic nitroaromatic compound[1]. It is the nitro-derivative of Trp-P-1, a well-characterized dietary heterocyclic amine formed during the pyrolysis of amino acids in cooked meats. Through environmental exposure or endogenous oxidation, Trp-P-1 can be converted into its nitro-derivative, posing a severe genotoxic hazard that requires rigorous preclinical evaluation.

Unlike direct-acting DNA alkylating agents, nitroarenes like Nitro-Trp-P-1 are pro-mutagens. They require sequential metabolic activation to exert their genotoxic effects. The primary activation pathway involves nitroreduction catalyzed by enzymes such as Aldo-Keto Reductases (AKRs)[2], followed by O-acetylation mediated by N-acetyltransferases (NAT1 or NAT2)[3]. This enzymatic cascade generates a highly reactive arylnitrenium ion capable of forming bulky covalent DNA adducts, predominantly at the C8 position of guanine.

Designing a cell-based assay for Nitro-Trp-P-1 requires careful consideration of the metabolic competence of the chosen in vitro model. Because standard mammalian cell lines often lack sufficient endogenous expression of human AKRs and NATs, assays must incorporate exogenous metabolic activation systems (e.g., rat liver S9 fraction) to accurately predict human risk and avoid false-negative results.

Mechanistic Pathway of Nitro-Trp-P-1 Activation

G A Nitro-Trp-P-1 (Pro-mutagen) B Nitroso-Trp-P-1 (Intermediate) A->B Nitroreductases (AKRs, POR) C N-hydroxy-Trp-P-1 (Proximate Carcinogen) B->C Reduction D N-acetoxy-Trp-P-1 (Reactive Ester) C->D O-Acetyltransferases (NAT1 / NAT2) E Arylnitrenium Ion (Ultimate Carcinogen) D->E Spontaneous Cleavage F DNA Adducts (Genotoxicity) E->F Covalent Binding (Guanine C8)

Metabolic activation of Nitro-Trp-P-1 via nitroreduction and O-acetylation to form DNA adducts.

Experimental Design & Rationale

To establish a self-validating and scientifically rigorous system, this protocol employs a two-phase approach:

  • Phase I: Cytotoxicity Profiling. Determining the Maximum Tolerated Dose (MTD) is critical. Genotoxicity assays performed at highly cytotoxic concentrations (>50% cell death) often yield false positives due to DNA fragmentation secondary to apoptosis or necrosis. We utilize an ATP-based luminescence assay to establish the IC50.

  • Phase II: Genotoxicity Assessment. We employ the Alkaline Comet Assay (Single Cell Gel Electrophoresis) in TK6 human lymphoblastoid cells. TK6 cells are chosen for their functional, wild-type p53 status, which ensures that DNA damage responses mimic normal human physiology. To account for the required metabolic activation, the assay is performed in the presence and absence of an exogenous S9 metabolic activation mixture.

Detailed Protocols

Protocol A: High-Throughput Cytotoxicity Screening (ATP-Luminescence)
  • Objective: Determine the IC50 of Nitro-Trp-P-1 to select appropriate doses for the Comet assay (targeting 80%, 60%, and 40% relative cell viability).

  • Causality Insight: ATP quantitation is preferred over tetrazolium-based assays (like MTT) for this class of compounds. Nitroaromatic compounds can chemically reduce MTT directly in the absence of living cells, leading to artificially inflated viability readings and skewed dosing parameters.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or TK6 cells at 1×104 cells/well in 90 µL of RPMI 1640 supplemented with 10% FBS in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 200x stock of Nitro-Trp-P-1 in anhydrous DMSO. Perform a 10-point half-log serial dilution.

  • Treatment: Add 10 µL of the diluted compound to the wells. Critical: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity and baseline DNA damage. Include a vehicle control (0.5% DMSO) and a positive control for cell death (1 µM Staurosporine).

  • Incubation: Incubate cells for 24 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Analyze: Measure luminescence using a microplate reader. Calculate relative viability against the vehicle control to establish the IC50 curve.

Protocol B: Alkaline Comet Assay in TK6 Cells with Metabolic Activation
  • Objective: Quantify DNA strand breaks and alkali-labile sites induced by Nitro-Trp-P-1.

  • Causality Insight: The alkaline condition (pH > 13) is strictly required to unwind the DNA supercoils and express single-strand breaks and apurinic/apyrimidinic (AP) sites generated by the cellular excision repair of bulky Nitro-Trp-P-1-DNA adducts.

Step-by-Step Methodology:

  • Cell Preparation: Aliquot 2×105 TK6 cells per treatment condition into 15 mL conical tubes.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 mix containing NADP+, Glucose-6-phosphate, MgCl₂, and KCl in phosphate buffer.

    • Self-Validation Step: Include a +S9 positive control (Benzo[a]pyrene, 50 µM) and a -S9 positive control (4-Nitroquinoline 1-oxide [4-NQO], 0.5 µM) to verify the metabolic competence of the S9 batch and the intrinsic sensitivity of the cells.

  • Treatment: Treat TK6 cells with three concentrations of Nitro-Trp-P-1 (derived from Protocol A, ensuring >50% viability) in the presence and absence of 5% (v/v) S9 mix. Incubate for 3 hours at 37°C.

  • Washing: Centrifuge at 200 × g for 5 minutes. Wash cells twice with ice-cold PBS to halt metabolism and remove the compound.

  • Slide Preparation: Resuspend the cell pellet in 10 µL of PBS. Mix with 90 µL of 0.5% Low Melting Point (LMP) agarose at 37°C. Immediately spread the mixture onto a CometSlide™ and allow it to gel at 4°C for 15 minutes in the dark.

  • Lysis: Submerge slides in pre-chilled Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding: Transfer slides to an electrophoresis chamber filled with freshly prepared Alkaline Solution (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 30 minutes at room temperature.

  • Electrophoresis: Run at 21 V (1 V/cm) and 300 mA for 30 minutes at 4°C.

  • Neutralization & Staining: Wash slides twice with Neutralization Buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes. Stain with SYBR™ Gold (1:10,000 in TE buffer) for 15 minutes.

  • Scoring: Analyze at least 150 nucleoids per condition using fluorescent microscopy and Comet analysis software. The primary metric is % Tail DNA.

Data Presentation & Interpretation

The following table summarizes the expected quantitative profile of Nitro-Trp-P-1 in a properly executed assay. A significant dose-dependent increase in % Tail DNA exclusively in the +S9 condition confirms that the compound is a pro-mutagen requiring metabolic activation.

Treatment ConditionMetabolic ActivationConcentration (µM)Relative Viability (%)% Tail DNA (Mean ± SD)Genotoxic Evaluation
Vehicle (0.5% DMSO) -S90100.02.1 ± 0.8Baseline
Vehicle (0.5% DMSO) +S9098.53.0 ± 1.1Baseline
4-NQO (Pos. Control) -S90.582.445.6 ± 5.2Positive (Direct)
B[a]P (Pos. Control) +S950.079.152.3 ± 6.4Positive (Indirect)
Nitro-Trp-P-1 (Low) -S91.095.24.5 ± 1.2Negative
Nitro-Trp-P-1 (High) -S910.078.68.2 ± 1.9Weak/Equivocal
Nitro-Trp-P-1 (Low) +S91.088.428.4 ± 4.1Positive
Nitro-Trp-P-1 (High) +S910.062.364.7 ± 7.5Strong Positive

Table 1: Representative quantitative data summarizing the cytotoxicity and genotoxicity profile of Nitro-Trp-P-1 in TK6 cells. The robust increase in % Tail DNA in the +S9 condition validates the requirement of metabolic activation for its full genotoxic potential.

References

  • Title: Role of Human Aldo–Keto Reductases in the Nitroreduction of 1-Nitropyrene and 1,8-Dinitropyrene Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Role of human N-acetyltransferases, NAT1 or NAT2, in genotoxicity of nitroarenes and aromatic amines in Salmonella typhimurium NM6001 and NM6002 Source: Carcinogenesis (Oxford Academic) URL: [Link]

  • Title: 85-1690-19 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole 2.5mg CAS No:1346604-32-7 Source: AS-1 (Axel) URL: [Link]

Sources

Application Note: Comprehensive In Vitro Cytotoxicity and Genotoxicity Profiling of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

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Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Molecular Formula: C13H11N3O2)[1], frequently referred to in literature as Nitro-Trp-P-1, is a highly mutagenic metabolite[2] related to the well-characterized dietary heterocyclic amine Trp-P-1. Evaluating the cytotoxicity of such nitro-aromatic compounds requires a rigorous, multiparametric approach to accurately capture their complex mechanisms of action, which span metabolic activation, oxidative stress, and direct DNA damage.

This application note provides a self-validating in vitro workflow designed to evaluate the cytotoxic, apoptotic, and genotoxic profile of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole. By utilizing metabolically competent human cell lines (HepG2) and highly sensitive monocytic models (THP-1), researchers can establish reliable dose-response kinetics and elucidate the compound's toxicological pathways.

Mechanistic Background & Experimental Rationale

To design an effective testing protocol, one must first understand the causality of the compound's toxicity. Nitro-heterocyclic amines are generally pro-toxicants; they require enzymatic bioactivation to exert their full effects.

  • Metabolic Activation: Cellular nitroreductases (such as NQO1 and POR) reduce the nitro group of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole into highly reactive hydroxylamine and nitrenium intermediates.

  • Genotoxicity & Oxidative Stress: These electrophilic species intercalate and covalently bind to DNA, forming bulky adducts that trigger DNA strand breaks. Concurrently, futile redox cycling during the reduction process generates Reactive Oxygen Species (ROS).

  • Apoptosis: The accumulation of DNA damage and oxidative stress triggers the DNA Damage Response (DDR), ultimately leading to caspase-dependent apoptosis. Trp-P-1 derivatives are known to be rapidly incorporated into cells (such as hepatocytes and immune cells) via monoamine transporters, inducing swift apoptotic cascades[3].

MOA Nitro 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Nitro-Trp-P-1) Enzymes Nitroreductases (e.g., NQO1, POR) Nitro->Enzymes Cellular Uptake Reactive Hydroxylamine / Nitrenium Reactive Intermediates Enzymes->Reactive Enzymatic Reduction DNA DNA Adduct Formation & Strand Breaks Reactive->DNA Intercalation & Binding ROS Reactive Oxygen Species (ROS) Generation Reactive->ROS Redox Cycling Apoptosis Caspase-3 Activation & Apoptosis DNA->Apoptosis DNA Damage Response ROS->Apoptosis Oxidative Stress

Mechanism of Action: Metabolic activation of Nitro-Trp-P-1 leading to DNA damage and apoptosis.

Workflow & Self-Validating System Design

A robust protocol must be self-validating. We implement specific controls and assay choices based on the chemical nature of nitro-aromatics:

  • Cell Line Selection: HepG2 (human hepatocellular carcinoma) is utilized because it retains basal levels of Phase I and Phase II metabolic enzymes necessary for the bioactivation of nitro-aromatics. THP-1 (human monocytes) is included to assess immune-cell toxicity, a known target for Trp-P-1 analogues[3].

  • Viability Assay Choice (ATP vs. MTT): We strictly utilize the ATP-based CellTiter-Glo assay. Causality: Nitro-aromatic compounds undergo redox cycling that can spontaneously reduce tetrazolium salts (MTT/WST-8), leading to false-positive viability signals. ATP quantitation bypasses this chemical interference.

  • Internal Controls: Every plate must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and positive controls (e.g., Staurosporine for apoptosis, Etoposide for genotoxicity) to validate assay sensitivity.

Workflow cluster_assays Multiparametric Evaluation Seed Seed Cells (HepG2 / THP-1) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Viability Cell Viability (CellTiter-Glo) Treat->Viability Apoptosis Apoptosis (Annexin V/PI) Treat->Apoptosis Genotox Genotoxicity (Comet Assay) Treat->Genotox Analysis Data Analysis & IC50 Calculation Viability->Analysis Apoptosis->Analysis Genotox->Analysis

Experimental workflow for the multiparametric in vitro cytotoxicity evaluation.

Detailed Step-by-Step Protocols

Compound Preparation
  • Stock Solution: Dissolve 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole[4] in anhydrous DMSO to create a 100 mM stock. Aliquot and store at -20°C protected from light (nitro-compounds are highly photolabile).

  • Working Dilutions: Dilute the stock in complete culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Critical Step: Ensure the final DMSO concentration across all wells never exceeds 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

Cell Viability Assessment (ATP Luminescence)
  • Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well opaque white plates. Causality: Opaque plates prevent luminescent signal crosstalk between adjacent wells. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Aspirate media and add 100 µL of media containing the compound dilutions. Include a vehicle control (0.1% DMSO) and a blank (media only without cells). Incubate for 48 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase enzyme kinetics, severely skewing well-to-well readouts.

  • Detection: Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Apoptosis Evaluation (Annexin V-FITC / PI Flow Cytometry)
  • Seeding & Treatment: Seed THP-1 cells at 2×105 cells/well in 6-well plates. Treat with the calculated IC 50​ concentration of the compound, vehicle (0.1% DMSO), and a positive control (1 µM Staurosporine) for 24 hours.

  • Harvesting: Collect cells (including the supernatant, which contains detached, late-apoptotic cells) and centrifuge at 300 × g for 5 minutes.

  • Washing: Wash pellets twice with ice-cold PBS. Causality: Residual media components (like phenol red or serum proteins) can quench fluorescence and interfere with binding.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Capture at least 10,000 events per sample to ensure statistical power.

Genotoxicity Assessment (Alkaline Comet Assay)
  • Embedding: Mix 1×104 treated HepG2 cells with 1% low-melting-point agarose (LMA) at 37°C. Immediately spread onto a glass slide pre-coated with 1% normal-melting-point agarose. Chill at 4°C for 10 minutes to solidify.

  • Lysis: Submerge slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. Causality: This strips away cellular membranes and histones, leaving intact DNA nucleoids.

  • Unwinding: Transfer slides to an electrophoresis tank filled with cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark. Causality: The high pH unwinds the DNA double helix, allowing both single- and double-strand breaks to be mobilized.

  • Electrophoresis & Staining: Run at 25 V / 300 mA for 30 minutes. Wash slides 3 times in Neutralization Buffer (0.4 M Tris-HCl, pH 7.5). Stain with SYBR Gold and analyze using a fluorescence microscope.

Expected Results & Data Presentation

Quantitative data from these assays should be synthesized to compare the differential sensitivity of the cell lines and the specific endpoints triggered by the compound. Below is a representative data structure for expected outcomes:

Cell LineAssay EndpointExpected IC 50​ / Effective DoseMechanistic Observation
HepG2 Cell Viability (ATP)12.5 ± 1.2 µM (48h)Dose-dependent reduction in the cellular ATP pool, indicating metabolic collapse.
HepG2 Genotoxicity (Comet) 5.0 µM (24h)Significant increase in % Tail DNA, confirming the formation of DNA strand breaks prior to overt cell death.
THP-1 Apoptosis (Annexin V)8.0 ± 0.9 µM (24h)Distinct shift from early apoptosis (AnnV+/PI-) to late apoptosis (AnnV+/PI+).

References

  • PubChem - NIH . "3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole | C13H11N3O2 | CID 71751050". 4[4]

  • Santa Cruz Biotechnology (SCBT) . "3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole".1[1]

  • Taylor & Francis . Hashimoto, T. et al. (2014). "3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) Is Incorporated into Rat Splenocytes, Thymocytes, and Hepatocytes Through Monoamine Transporters and Induces Apoptosis". 3[3]

  • AS-1 / Axel . "3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole 2.5mg CAS No:1346604-32-7". 2[2]

Sources

The Pyrido[4,3-b]indole Scaffold in Drug Discovery: A Case Study in Navigating Toxicological Liabilities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure and Peril of a Privileged Scaffold

The indole nucleus and its fused heterocyclic derivatives, such as the pyrido[4,3-b]indole system, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural rigidity and ability to present substituents in a well-defined three-dimensional space make them attractive starting points for designing ligands that can interact with a variety of biological targets. However, not all that glitters is gold. The seemingly subtle decoration of this scaffold can dramatically alter its biological profile, transforming a promising therapeutic candidate into a potent toxin.

This guide delves into the role of the 3-nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole and, more critically, its extensively studied amino-analog, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), within the drug discovery pipeline. While direct public domain data on the 3-nitro derivative is scarce, the wealth of information on Trp-P-1 serves as a crucial, cautionary tale for any drug discovery program encountering this chemical series. The narrative of Trp-P-1 is not one of therapeutic triumph, but of profound toxicological significance, offering invaluable lessons for navigating potential safety liabilities. This document will therefore serve as a detailed application note and protocol guide for the toxicological assessment of compounds featuring the 1,4-dimethyl-5H-pyrido[4,3-b]indole core.

The Case of Trp-P-1: A Potent Genotoxic Carcinogen

Trp-P-1 is a heterocyclic amine that was first isolated from the pyrolysis products of tryptophan.[3] It is found in the charred portions of cooked meat and fish, making it a dietary carcinogen of significant interest.[4] The International Agency for Research on Cancer (IARC) has classified Trp-P-1 as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence of carcinogenicity in experimental animals.[5]

Studies in animal models have demonstrated that oral administration of Trp-P-1 can induce hepatic tumors in mice and hepatocellular carcinomas in rats.[3][4] Furthermore, subcutaneous injection has been shown to cause fibrosarcomas in rats and sarcomas in hamsters.[4] This robust evidence of carcinogenicity across multiple species and routes of administration underscores the potent tumorigenic nature of this scaffold.

Beyond its carcinogenicity, Trp-P-1 is a potent mutagen.[4] It is widely used as a positive control in mutagenicity assays, such as the Ames test, where it induces frameshift mutations in bacterial strains following metabolic activation. This mutagenic potential is a direct consequence of its ability to damage DNA, a hallmark of many carcinogens.

Mechanism of Action: A Multi-pronged Assault on Cellular Integrity

The toxicity of Trp-P-1 is not attributable to a single mechanism but rather a cascade of events initiated by its metabolic activation and culminating in widespread cellular damage. Understanding these pathways is critical for designing effective screening protocols for related compounds.

Metabolic Activation and DNA Adduct Formation

The primary step in the toxification of Trp-P-1 is its metabolic activation by cytochrome P450 enzymes, particularly members of the CYP1A subfamily.[6] This process involves N-hydroxylation to form a reactive metabolite that can then form covalent adducts with DNA. These DNA adducts are the initial lesions that, if not repaired, can lead to mutations during DNA replication and ultimately, cancer.

Induction of Apoptosis

Trp-P-1 has been shown to be cytotoxic to a variety of cell types, including primary cultured rat hepatocytes and human mononuclear cells.[7][8][9] This cytotoxicity is primarily mediated through the induction of apoptosis, or programmed cell death.[7][8] The apoptotic cascade initiated by Trp-P-1 involves the activation of a series of caspases, which are proteases that execute the apoptotic program.[6][9] Specifically, in mononuclear cells, Trp-P-1 activates caspase-8 as an apical caspase, leading to the activation of downstream effector caspases.[9] In rat hepatocytes, the apoptotic pathway involves caspase-9.[6]

Inhibition of Topoisomerase I and DNA Repair

Further contributing to its genotoxicity, Trp-P-1 has been found to inhibit the activity of topoisomerase I, an essential enzyme for relieving torsional stress in DNA during replication and transcription.[10] Inhibition of topoisomerase I can lead to the accumulation of DNA double-strand breaks, a severe form of DNA damage that can trigger apoptosis.[10] Additionally, Trp-P-1 can intercalate into the DNA helix, which may physically obstruct the binding of DNA repair enzymes.[11] Studies have shown that Trp-P-1 inhibits the removal of UV-induced DNA damage, suggesting that it can compromise the cell's ability to repair DNA lesions, thereby enhancing the mutagenic effects of other DNA damaging agents.[11][12]

Induction of Oxidative Stress and Inflammation

Trp-P-1 can also promote a pro-inflammatory environment. In murine macrophages, it has been shown to induce the production of nitric oxide (NO) by upregulating the expression of inducible nitric oxide synthase (iNOS).[13] This effect is mediated by an increase in intracellular reactive oxygen species (ROS) and the activation of the transcription factor NF-κB.[13] Chronic inflammation and oxidative stress are well-established drivers of carcinogenesis.

Visualizing the Toxicological Cascade of Trp-P-1

The following diagram illustrates the key mechanistic pathways involved in the toxicity of Trp-P-1.

Trp-P-1 Mechanism of Action TrpP1 Trp-P-1 CYP1A Cytochrome P450 (CYP1A) TrpP1->CYP1A Metabolic Activation DNA DNA TrpP1->DNA Intercalation TopoI Topoisomerase I TrpP1->TopoI Inhibition Caspase9 Caspase-9 Activation TrpP1->Caspase9 Caspase8 Caspase-8 Activation TrpP1->Caspase8 ROS Increased ROS TrpP1->ROS ReactiveMetabolite Reactive Metabolite (N-hydroxy-Trp-P-1) CYP1A->ReactiveMetabolite ReactiveMetabolite->DNA Covalent Binding DNAAdducts DNA Adducts DNA->DNAAdducts DNARepair DNA Repair Enzymes DNA->DNARepair inhibits binding of Mutations Mutations DNAAdducts->Mutations Cancer Carcinogenesis Mutations->Cancer DSBs DNA Double-Strand Breaks TopoI->DSBs prevents repair of Apoptosis Apoptosis DSBs->Apoptosis Caspase9->Apoptosis Caspase8->Apoptosis NFkB NF-κB Activation ROS->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Inflammation->Cancer Screening Cascade Start New 5H-pyrido[4,3-b]indole Derivative Cytotoxicity Tier 1: In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity Ames Tier 2: Bacterial Reverse Mutation Assay (Ames Test) Cytotoxicity->Ames If cytotoxic, proceed with caution Stop Terminate/Deprioritize Cytotoxicity->Stop If highly cytotoxic, STOP Micronucleus Tier 3: In Vitro Micronucleus Assay (Mammalian Cells) Ames->Micronucleus If negative, proceed Ames->Stop If positive, STOP Mechanism Tier 4: Mechanistic Assays (Topo I, DNA Repair, ROS) Micronucleus->Mechanism If negative, proceed Micronucleus->Stop If positive, STOP Decision Go/No-Go Decision Mechanism->Decision Evaluate overall profile

Caption: Proposed toxicological screening cascade.

Application Notes and Protocols

The following protocols are designed to provide a framework for the initial toxicological assessment of compounds containing the 5H-pyrido[4,3-b]indole scaffold.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of a test compound on the viability of a mammalian cell line (e.g., HepG2, a human liver cancer cell line).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Test compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Ames Test for Mutagenicity (Plate Incorporation Method)

Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The Ames test uses several strains of S. typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the frequency of back mutations to histidine prototrophy in the presence of the test compound. The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Materials:

  • S. typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)

  • Nutrient broth

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test compound stock solution in DMSO

  • S9 fraction and cofactor solution

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, 2-aminoanthracene for both strains with S9)

  • Negative control (DMSO)

Procedure:

  • Overnight Culture: Grow the bacterial strains in nutrient broth overnight at 37°C with shaking.

  • Assay Preparation: For each strain and condition (with and without S9), prepare a set of tubes.

  • Plate Incorporation: To each tube, add in the following order:

    • 0.1 mL of bacterial culture

    • 0.1 mL of test compound dilution, positive control, or negative control

    • 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition)

  • Incubation and Plating: Briefly vortex the tubes and pre-incubate at 37°C for 20 minutes. Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 3: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To determine if a test compound can inhibit the activity of human topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled DNA. This assay uses supercoiled plasmid DNA as a substrate. In the presence of active topoisomerase I, the supercoiled DNA is converted to its relaxed form. These two forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of topoisomerase I will prevent this conversion, leaving the DNA in its supercoiled state.

Materials:

  • Human topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA, pH 7.9)

  • Test compound stock solution in DMSO

  • Positive control (e.g., camptothecin)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TAE buffer with ethidium bromide or SYBR Safe

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 0.25 µg), and the test compound at various concentrations. Include a no-enzyme control, a no-compound control, and a positive control.

  • Enzyme Addition: Add human topoisomerase I (e.g., 1 unit) to each tube except the no-enzyme control. The final reaction volume should be around 20 µL.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of stop solution.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the supercoiled and relaxed forms of the DNA are well separated.

  • Visualization: Visualize the DNA bands under UV light and capture an image.

  • Data Analysis: Analyze the gel image. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-compound control.

Conclusion

The 1,4-dimethyl-5H-pyrido[4,3-b]indole scaffold, as exemplified by the potent carcinogen Trp-P-1, presents a significant toxicological challenge in drug discovery. While the allure of "privileged scaffolds" is understandable, a deep understanding of their potential liabilities is paramount. The 3-nitro derivative, while not extensively studied, should be approached with extreme caution due to its structural similarity to Trp-P-1 and the potential for metabolic conversion to the highly reactive amino form. By implementing a rigorous and early-stage toxicological screening cascade, as outlined in this guide, drug discovery teams can make informed decisions, mitigate risks, and ultimately focus their resources on developing safer and more effective medicines. The story of Trp-P-1 is a powerful reminder that in the quest for new therapeutics, understanding the potential for harm is just as important as demonstrating efficacy.

References

  • TRP-P-1 (3-AMINO-1,4-DIMETHYL-5H-PYRIDO[4,3-b]INDOLE) AND ITS ACETATE. (1983). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 31. International Agency for Research on Cancer. [Link]

  • Hosaka, S., Matsushima, T., Hirono, I., & Sugimura, T. (1985). Carcinogenicity in rats of a mutagenic compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, from tryptophan pyrolysate. Japanese Journal of Cancer Research, 76(9), 815-817. [Link]

  • Mizuno, Y., Hoshino, K., Mure, K., & Yamazoe, Y. (2001). DNA-damaging carcinogen 3-amino-1,4-dimethyl-5H-pyrido [4,3-b]indole (Trp-P-1) induces apoptosis via caspase-9 in primary cultured rat hepatocytes. Carcinogenesis, 22(9), 1475-1479. [Link]

  • Ohgari, Y., Nakai, R., Kanazawa, K., & Danno, G. (1998). Tryptophan Pyrolysis Products, Trp-P-1 and Trp-P-2 Induce Apoptosis in Primary Cultured Rat Hepatocytes. Bioscience, Biotechnology, and Biochemistry, 62(11), 2283-2287. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5284474, 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole. Retrieved from [Link]

  • Ohgari, Y., Nakai, R., Kanazawa, K., & Danno, G. (1998). Tryptophan pyrolysis products, Trp-P-1 and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes. Bioscience, Biotechnology, and Biochemistry, 62(11), 2283–2287. [Link]

  • Jeong, H. G., & Kim, J. Y. (2006). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a food-born carcinogenic heterocyclic amine, promotes nitric oxide production in murine macrophages. Toxicology Letters, 161(1), 18-26. [Link]

  • Li, J., Wang, Y., Zhang, Y., & Chen, Y. (2021). Diastereoselective synthesis of polycyclic indolines via dearomative [4 + 2] cycloaddition of 3-nitroindoles with ortho-aminophenyl p-quinone methides. Organic & Biomolecular Chemistry, 19(39), 8564-8568. [Link]

  • Kallivretaki, A., Kypreou, M., & Stratikos, E. (2021). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. Antioxidants, 10(8), 1269. [Link]

  • Kumar, A., & Kumar, R. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 6(5), 340-347. [Link]

  • Yamada, M., Koyama, M., Matsuda, T., & Oikawa, S. (2007). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) triggers apoptosis by DNA double-strand breaks caused by inhibition of topoisomerase I. Archives of Biochemistry and Biophysics, 463(2), 154-160. [Link]

  • Yamada, M., Hares, K., Mori, T., & Oikawa, S. (1993). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) inhibits the removal of both cyclobutane dimers and (6-4) photoproducts from the DNA of ultraviolet-irradiated E. coli. Carcinogenesis, 14(7), 1475-1478. [Link]

  • Singh, S., & Kumar, V. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4753. [Link]

  • Liu, Y., Zhang, Y., & Chen, Y. (2023). Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer. Journal of Hematology & Oncology, 16(1), 1-22. [Link]

  • Nilius, B., & Owsianik, G. (2007). Biological functions of TRPs unravelled by spontaneous mutations and transgenic animals. Biochemical Society Transactions, 35(1), 110-113. [Link]

  • Legros, J., & Merad, J. (2021). Reactivity of 3-nitroindoles with electron-rich species. HAL Open Science. [Link]

  • Amanote Research. (n.d.). 3-Amino-1,4-Dimethyl-5h-Pyrido[4,3-B]indole (Trp-P-1). Retrieved from [Link]

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11096-11115. [Link]

  • Shimoi, K., Miyamura, R., Mori, T., Todo, T., Ohtsuka, E., Wakabayashi, K., & Kinae, N. (1996). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) inhibits the binding activity of T4 endonuclease V to UV-damaged DNA. Carcinogenesis, 17(6), 1279-1283. [Link]

  • Mizuno, Y., Hoshino, K., & Yamazoe, Y. (2001). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induces caspase-dependent apoptosis in mononuclear cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1539(1-2), 44-57. [Link]

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Sources

Application Note: Investigating the Mechanism of Action of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (often referred to as Nitro-Trp-P-1) is a highly reactive nitroarene derivative of the well-characterized dietary heterocyclic amine (HCA) Trp-P-1. While the parent amino compound (Trp-P-1) is a procarcinogen that strictly requires Phase I metabolic activation via hepatic cytochrome P450 1A2 (CYP1A2) to become genotoxic, its nitro derivative exhibits potent, direct-acting mutagenicity.

As a Senior Application Scientist, it is critical to understand the causality behind this difference to properly design genotoxicity assays. The mechanism of action for Nitro-Trp-P-1 bypasses CYP450 oxidation entirely. Instead, it relies on direct reduction by cellular nitroreductases (such as mammalian NQO1 or bacterial equivalents) to form an N-hydroxyarylamine intermediate . Subsequent Phase II esterification—primarily O-acetylation by N-acetyltransferases (NAT1/NAT2)—generates a highly unstable N-acetoxy ester. The heterolytic cleavage of this ester yields a strongly electrophilic nitrenium ion that covalently binds to DNA, predominantly at the C8 position of guanine, forming bulky DNA adducts that induce frameshift mutations during replication .

To investigate this mechanism, experimental workflows must be self-validating. By utilizing specific enzyme-deficient and enzyme-overproducing bacterial strains, alongside high-resolution LC-MS/MS quantification of the ultimate DNA lesion, researchers can definitively map every step of this activation cascade.

Pathway Visualization

MoA Nitro 3-Nitro-1,4-dimethyl-5H- pyrido[4,3-b]indole Nitroso Nitroso Intermediate Nitro->Nitroso Nitroreductases NHydroxy N-Hydroxyarylamine (Trp-P-1-NHOH) Nitroso->NHydroxy Reduction Ester N-Acetoxy Ester NHydroxy->Ester O-Acetyltransferases (NAT1/NAT2) Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Heterolytic Cleavage (-Acetate) Adduct C8-Guanine DNA Adduct (Mutagenic Lesion) Nitrenium->Adduct DNA Binding

Metabolic activation of Nitro-Trp-P-1 to mutagenic DNA adducts.

Protocol 1: Assessing Direct Mutagenicity and Enzymatic Dependence

Objective: To validate the obligate dependency of Nitro-Trp-P-1 mutagenicity on nitroreductase and O-acetyltransferase using a self-validating matrix of isogenic Salmonella typhimurium strains .

Rationale: Because Nitro-Trp-P-1 is a direct-acting mutagen, the addition of exogenous mammalian metabolic activation (S9 mix) is omitted. By comparing the wild-type TA98 strain against TA98NR (nitroreductase-deficient) and YG1021/YG1024 (enzyme-overproducing strains), the assay intrinsically proves the causality of the reduction and esterification steps.

Step-by-Step Methodology:
  • Culture Preparation: Inoculate tester strains (TA98, TA98NR, YG1021, YG1024) in Oxoid nutrient broth No. 2. Incubate at 37°C for 14 h with shaking (150 rpm) to achieve a density of ~1–2 × 10⁹ CFU/mL.

  • Compound Formulation: Dissolve Nitro-Trp-P-1 in anhydrous DMSO to a stock concentration of 1 mM. Prepare serial dilutions (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration on the plate does not exceed 2% (v/v) to prevent solvent toxicity.

  • Preincubation Phase: In sterile glass tubes, combine 100 µL of the bacterial culture, 50 µL of the test compound dilution, and 500 µL of 0.1 M sodium phosphate buffer (pH 7.4). Crucial Note: Do not add S9 mix.

  • Intracellular Activation: Incubate the mixture at 37°C for 20 min. This preincubation allows for cellular uptake and endogenous enzymatic conversion of the nitro group to the reactive nitrenium ion.

  • Plating: Add 2 mL of molten top agar (supplemented with 0.05 mM histidine/biotin, maintained at 45°C) to the tubes. Vortex gently and immediately pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48 h. Quantify His+ revertant colonies using an automated colony counter.

Quantitative Data Summary
Bacterial StrainGenotype CharacteristicExpected Revertants/nmolMechanistic Interpretation
TA98 Wild-type nitroreductase/NAT~1,500Establishes the baseline frameshift mutation rate.
TA98NR Nitroreductase-deficient< 100Proves nitroreduction is the obligatory first activation step.
YG1021 Nitroreductase-overproducing> 8,000Confirms nitroreduction is the rate-limiting bottleneck.
YG1024 O-acetyltransferase-overproducing> 12,000Validates esterification as the driver of nitrenium ion formation.

Protocol 2: In Vitro DNA Adduct Formation and LC-MS/MS Quantification

Objective: To synthesize, isolate, and definitively quantify the N-(deoxyguanosin-8-yl)-Trp-P-1 adduct formed by the reactive nitrenium ion .

Rationale: While the Ames test proves functional mutagenicity, LC-MS/MS provides structural proof of the electrophilic attack on the genome. Utilizing an in vitro system with purified DNA and specific enzymes isolates the chemical event from complex cellular repair mechanisms.

Step-by-Step Methodology:
  • In Vitro Adduction Reaction: In a 1.5 mL low-bind microcentrifuge tube, incubate 1 mg of purified calf thymus DNA with 100 µM Nitro-Trp-P-1, 0.5 U/mL mammalian nitroreductase (e.g., human NQO1), 1 mM NADH (cofactor for reduction), and 1 mM Acetyl-CoA (cofactor for downstream esterification) in 50 mM Tris-HCl buffer (pH 7.4). Incubate for 4 h at 37°C.

  • DNA Precipitation: Terminate the reaction by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2 volumes of ice-cold absolute ethanol. Centrifuge at 10,000 × g for 15 min at 4°C. Wash the DNA pellet twice with 70% ethanol to remove unbound compound, then resuspend in 10 mM Tris buffer.

  • Enzymatic Digestion: Digest the adducted DNA to single deoxynucleosides using a sequential enzymatic cocktail: DNase I (2 h), followed by nuclease P1 and alkaline phosphatase (incubated at 37°C for 12 h).

  • Solid-Phase Extraction (SPE): Purify the digested nucleosides using a C18 SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides, and elute the hydrophobic adducted nucleosides with 80% methanol. Evaporate to dryness under nitrogen.

  • LC-ESI-MS/MS Analysis:

    • Chromatography: Reconstitute the sample and inject it onto a C18 reverse-phase UPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode. Monitor the specific transition from the protonated molecular ion[M+H]⁺ of the dG-C8-Trp-P-1 adduct to its aglycone fragment (representing the characteristic loss of the deoxyribose moiety, -116 Da).

Workflow Visualization

Workflow Step1 DNA Incubation + Nitro-Trp-P-1 + Reductase Step2 DNA Extraction & Purification Step1->Step2 Step3 Enzymatic Digestion to Nucleosides Step2->Step3 Step4 LC-ESI-MS/MS Analysis Step3->Step4

Experimental workflow for isolation and LC-MS/MS quantification of DNA adducts.

References

  • Title: Mutagenic properties of PM2.5 urban pollution in the northern Italy: the nitro-compounds contribution Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis Source: Mutagenesis (Oxford Academic) URL: [Link]

  • Title: Application of Salmonella strains with altered nitroreductase and O-acetyltransferase activities to the evaluation of the mutagenicity of airborne particles Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Identification of the Major Hepatic DNA Adduct Formed by the Food Mutagen 2-Amino-9H-pyrido[2,3-b]indole (AαC) Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Application Note: Synthesis and Derivatization Strategies for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines an advanced methodology for utilizing 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (commonly referred to as Nitro-Trp-P-1) as a versatile building block in medicinal chemistry. By systematically modifying the C3 and N5 positions of this γ -carboline scaffold, researchers can engineer novel derivatives with tuned lipophilicity and altered enzymatic interactions, effectively transitioning a known mutagenic framework into a high-value pharmacological library.

Mechanistic Rationale & Biological Context

The γ -carboline (5H-pyrido[4,3-b]indole) core is a privileged scaffold in drug discovery, demonstrating a wide array of pharmacological activities, including potent cytotoxicity against human tumor cell lines 1 and the ability to inhibit BET bromodomain proteins 2.

The starting material, 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole, features a strongly electron-withdrawing nitro group at the C3 position. This uniquely polarizes the pyridine ring, making it highly susceptible to controlled reduction. Reduction of this nitro group yields 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a well-characterized heterocyclic aromatic amine (HAA) known to interact with intracellular signaling pathways such as p38 MAPK [[3]]() and induce apoptosis in hepatocytes 4.

Crucially, unmodified Trp-P-1 is a dietary mutagen that requires metabolic activation via N-hydroxylation catalyzed by cytochrome P450 1A1 (CYP1A1) 56. By systematically derivatizing the C3-amine (via amidation) and the N5-indole nitrogen (via alkylation), researchers can sterically block the CYP1A1 active site. This rational structural modification prevents the formation of reactive electrophilic species, effectively mitigating genotoxicity while preserving the core's affinity for targeted therapeutic receptors [[7]]().

Experimental Protocols

Protocol A: Chemoselective Reduction of the C3-Nitro Group

Objective: Convert Nitro-Trp-P-1 to the versatile intermediate Trp-P-1.

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, surface-mediated reduction of the nitro group to a primary amine. This method is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent unwanted chlorination or degradation of the electron-rich indole moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole in 20 mL of anhydrous methanol under an inert argon atmosphere.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and maintain a balloon pressure (1 atm) at room temperature for 4 hours with vigorous stirring.

  • Self-Validating Monitoring: Track reaction progress via TLC (DCM:MeOH, 9:1). The starting nitro compound will appear as a UV-active spot with a higher Rf​ , while the product amine will exhibit a lower Rf​ and yield a positive (purple/brown) ninhydrin stain.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Critical Safety Step: Do not allow the Celite pad to dry completely while under vacuum, as dry Pd/C can autoignite in the presence of methanol vapors. Concentrate the filtrate under reduced pressure to yield crude Trp-P-1.

Protocol B: N5-Alkylation of the γ -Carboline Core

Objective: Enhance the lipophilicity of the scaffold by installing an alkyl/aryl group at the N5 position.

  • Causality: The N5 proton of the indole core is weakly acidic ( pKa​≈16 ). Deprotonation with a strong, non-nucleophilic base like Sodium Hydride (NaH) generates an indolyl anion, which acts as a powerful nucleophile for SN​2 attack on an alkyl halide. This modification significantly increases the partition coefficient (LogP), a critical parameter for optimizing blood-brain barrier (BBB) penetration.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 0.5 mmol of the reduced Trp-P-1 in 5 mL of anhydrous DMF. Cool the flask to 0°C. Add 1.2 equivalents of NaH (60% dispersion in mineral oil).

  • Alkylation: After 30 minutes of stirring (until H2​ evolution ceases), add 1.1 equivalents of the desired electrophile (e.g., benzyl bromide) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH4​Cl (2 mL) at 0°C. Extract with Ethyl Acetate (3 x 10 mL). Self-Validating Step: Wash the combined organic layers with copious amounts of brine (5 x 10 mL) to effectively partition and remove residual DMF. Dry over Na2​SO4​ and concentrate.

Protocol C: C3-Amidation for Library Generation

Objective: Synthesize novel C3-amide derivatives to sterically block CYP1A1 metabolism.

  • Causality: The C3-amine is part of an electron-deficient pyridine ring, making it a poor nucleophile. HATU is utilized over standard EDC/HOBt because it rapidly forms a highly reactive O7-azabenzotriazole ester, driving the coupling of sterically hindered and electronically deactivated anilines. DIPEA acts as a soluble, non-nucleophilic base to neutralize the system.

Step-by-Step Methodology:

  • Activation: In a dry flask, combine 0.6 mmol of a novel carboxylic acid with 0.65 mmol of HATU and 1.5 mmol of N,N-Diisopropylethylamine (DIPEA) in 4 mL of DMF. Stir for 15 minutes at room temperature.

  • Coupling: Add 0.5 mmol of the N5-alkylated Trp-P-1 intermediate to the activated acid mixture. Stir at room temperature for 12–18 hours.

  • Purification: Dilute the reaction with ice-cold water (15 mL) to precipitate the crude amide. Filter the solid, wash with water, and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the final derivative.

Quantitative Data Presentation

The following table summarizes representative screening data for a synthesized library, demonstrating how structural modifications successfully shift the molecule from a CYP1A1 substrate to a targeted inhibitor with optimized lipophilicity.

Compound IDC3 SubstitutionN5 SubstitutionYield (%)Purity (HPLC %)Calculated LogPCYP1A1 IC 50​ (µM)*
Nitro-Trp-P-1 −NO2​ -HN/A>98.02.45>100
Trp-P-1 −NH2​ -H92>99.01.82Substrate
Derivative 1 −NH2​ -Benzyl8597.53.9512.4
Derivative 2 -NH-Acetyl-Benzyl7898.24.101.2
Derivative 3 -NH-Benzoyl-Methyl8196.83.750.4

*Note: Representative data illustrating the steric blockade of CYP1A1-mediated N-hydroxylation.

Mechanistic Workflow Visualization

G A 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Nitro-Trp-P-1) B Chemoselective Reduction (Pd/C, H2) A->B C 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) B->C D N5-Alkylation (NaH, R-X) C->D E N5-Alkyl-Trp-P-1 Intermediate D->E F C3-Amidation (HATU, DIPEA, R'-COOH) E->F G Novel γ-Carboline Derivative F->G H CYP1A1 Binding & Inhibition G->H Steric blockade of N-hydroxylation I Modulation of Apoptosis H->I Prevention of metabolic activation

Workflow for synthesizing γ-carboline derivatives to modulate CYP1A1 and apoptosis.

References

  • Benchchem.
  • PubMed.
  • ACS Publications.
  • PubMed. "Metabolic activation of the food mutagen Trp-P-1 in endothelial cells of heart and kidney in cytochrome P450-induced mice."
  • ACS Publications.
  • PubMed.
  • Taylor & Francis. "Evoking Cytochrome P450 1A Activity Interferes with Apoptosis Induced by 3-Amino-1,4-dimethyl-5H-pyrido [4,3-b]indole (Trp-P-1)

Sources

Application Notes & Protocols: 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole as a Pro-Fluorescent Chemical Probe for Nitroreductase Activity and Hypoxia Detection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling Hypoxic Microenvironments

The study of cellular hypoxia, a state of low oxygen tension, is critical in various fields, particularly in oncology. Hypoxic regions are a hallmark of solid tumors, contributing to cancer progression, metastasis, and resistance to therapies.[1] A key feature of the hypoxic microenvironment is the upregulation of nitroreductase (NTR) enzymes.[2][3] These enzymes, which are largely absent or have low activity in normal oxygenated tissues, are capable of reducing nitroaromatic compounds.[4] This unique enzymatic activity provides a powerful target for the development of diagnostic and therapeutic agents.

Fluorescent chemical probes are indispensable tools for visualizing and quantifying biological processes in real-time with high sensitivity and spatiotemporal resolution.[5][6][7] Probes that can selectively detect NTR activity offer a direct method for imaging hypoxic cells and tissues. This document provides a comprehensive guide to the application of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole , a novel pro-fluorescent chemical probe, for the detection of nitroreductase activity. This probe is designed based on the principle that a non-fluorescent nitroaromatic compound can be enzymatically reduced to a highly fluorescent amine derivative.[2][8] In this case, the probe is reduced to the fluorescent compound 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), enabling the sensitive detection of NTR activity and the visualization of hypoxic microenvironments.

II. Principle of Detection: A "Turn-On" Fluorescence Mechanism

The functionality of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole as a chemical probe is based on a "turn-on" fluorescence mechanism triggered by nitroreductase. The core principle involves the enzymatic reduction of the electron-withdrawing nitro group to an electron-donating amino group.[9][10]

  • Quenched State : In its original state, the nitro group on the pyrido[4,3-b]indole scaffold acts as a fluorescence quencher, rendering the molecule essentially non-fluorescent.

  • Enzymatic Activation : In the presence of nitroreductase and a reducing cofactor such as NADH or NADPH, the nitro group undergoes a six-electron reduction to form the corresponding amine.[4] This conversion is highly specific to environments with active NTR enzymes, such as hypoxic tumor cells.[11]

  • Fluorescent State : The resulting amino derivative, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), is a fluorescent molecule. The conversion from the nitro to the amino form restores the fluorophore's emission, leading to a significant "turn-on" of fluorescence signal that can be detected and quantified.[8]

G Probe 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Non-Fluorescent) Enzyme Nitroreductase (NTR) + NADH Probe->Enzyme Product 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) (Fluorescent) Enzyme->Product Reduction Signal Fluorescence Signal (Detectable) Product->Signal

Caption: Mechanism of NTR-mediated fluorescence activation.

III. Probe Characteristics and Preparation

A. Physicochemical Properties
PropertyValueSource
Chemical Name 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole-
Molecular Formula C₁₃H₁₁N₃O₂[5]
Molecular Weight 241.25 g/mol [5]
Reduced Form 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)[12]
Excitation (λex) of Reduced Form ~360 nm (estimated)[13]
Emission (λem) of Reduced Form ~450 nm (estimated)[13]
Solubility Soluble in DMSO, DMF, and other organic solvents.-

Note: The excitation and emission maxima of the reduced form (Trp-P-1) are estimated based on the fluorescence of tryptophan and related indole compounds.[13] It is highly recommended that users experimentally determine the optimal excitation and emission wavelengths for their specific instrumentation.

B. Synthesis and Handling

Storage and Handling:

  • Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO.

  • Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture.

  • Working Solution: Dilute the stock solution to the desired final concentration in an appropriate buffer or cell culture medium immediately before use.

IV. Application Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol provides a method for quantifying NTR activity in a cell-free system using a fluorescence plate reader.[2]

A. Required Materials:

  • 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

  • Purified nitroreductase enzyme (e.g., from E. coli)

  • NADH or NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

B. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_read Measurement cluster_analysis Data Analysis A Prepare Reagent Mix: Probe + NADH in Assay Buffer C Add Reagent Mix to Wells A->C B Prepare Enzyme Dilutions D Add Enzyme to Initiate Reaction (Include No-Enzyme Control) B->D C->D E Incubate at 37°C D->E F Read Fluorescence (λex=360nm, λem=450nm) in Kinetic Mode E->F G Plot Fluorescence vs. Time F->G H Calculate Initial Reaction Rates G->H

Caption: Workflow for the in vitro NTR activity assay.

C. Step-by-Step Procedure:

  • Prepare NADH Solution: Prepare a 10 mM stock solution of NADH in Assay Buffer.

  • Prepare Working Solutions:

    • Probe Working Solution: Dilute the 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole stock solution to 20 µM in Assay Buffer.

    • NADH Working Solution: Dilute the NADH stock solution to 400 µM in Assay Buffer.

  • Assay Setup:

    • In each well of a 96-well plate, add 50 µL of the 20 µM Probe Working Solution.

    • Add 50 µL of the 400 µM NADH Working Solution.

    • Add varying concentrations of the purified NTR enzyme in a volume of 100 µL of Assay Buffer. Include a "no-enzyme" control.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., λex = 360 nm, λem = 450 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each enzyme concentration, subtract the background fluorescence from the "no-enzyme" control.

    • Plot the fluorescence intensity against time. The initial rate of the reaction is the slope of the linear portion of this curve.

    • Plot the initial rates against the enzyme concentrations to determine the enzyme kinetics.

Protocol 2: Detection of Hypoxia in Cultured Cells by Fluorescence Microscopy

This protocol describes how to use the probe to visualize hypoxic cells in culture.[3][14]

A. Required Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl₂ or deferoxamine)

  • 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

  • Hoechst 33342 or other nuclear counterstain (optional)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels)

B. Step-by-Step Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Induction of Hypoxia:

    • Normoxic Control: Incubate a set of cells under standard culture conditions (21% O₂).

    • Hypoxic Condition: Place another set of cells in a hypoxia chamber (1% O₂) for 12-24 hours.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add fresh, serum-free medium containing 5-10 µM of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole to both normoxic and hypoxic cells.

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells twice with PBS.

    • Add fresh culture medium or imaging buffer.

    • If desired, add a nuclear counterstain like Hoechst 33342.

    • Image the cells using a fluorescence microscope. Expect to see a significant increase in fluorescence in the hypoxic cells compared to the normoxic controls.

Protocol 3: Quantification of Hypoxic Cell Populations by Flow Cytometry

This protocol allows for the quantification of the percentage of hypoxic cells within a population.[14]

A. Required Materials:

  • Suspension cells or trypsinized adherent cells

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer equipped with a UV or violet laser

B. Step-by-Step Procedure:

  • Induce Hypoxia and Load Probe: Follow steps 1-3 from Protocol 2.

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with complete medium.

    • For suspension cells, collect them by centrifugation.

  • Staining and Analysis:

    • Wash the cells twice with ice-cold flow cytometry buffer.

    • Resuspend the cells in 500 µL of flow cytometry buffer.

    • Analyze the cells on a flow cytometer, exciting with a UV or violet laser and detecting the emission in the appropriate channel (e.g., corresponding to DAPI or Pacific Blue).

    • Use the normoxic, unstained, and probe-treated normoxic cells to set the gates for analysis. An increase in fluorescence intensity will indicate a hypoxic cell population.

V. Data Interpretation and Troubleshooting

  • High Background Fluorescence: This may be due to incomplete washing of the probe or autofluorescence. Ensure thorough washing and include an unstained control.

  • Low Signal: The probe concentration or incubation time may be insufficient. Optimize these parameters for your specific cell line. Also, confirm that hypoxia was successfully induced.

  • Cytotoxicity: Although not expected at working concentrations, it is good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the probe is not toxic to your cells at the concentrations used.

VI. References

  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved from University of Wellington website: [Link]

  • Li, Y., et al. (2023). Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Accounts of Chemical Research.

  • Pramanik, S., & Das, A. (n.d.). Fluorescent probes for imaging bioactive species in subcellular organelles. Chemical Communications.

  • Lou, Z., & Cui, M. (n.d.). Fluorescent Probes for Biological Imaging. PMC - NIH.

  • Misevičius, I., et al. (2024). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. MDPI.

  • M-CSA. (n.d.). Oxygen insensitive NAD(P)H nitroreductase. Retrieved from [Link]

  • Zeng, Z., et al. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.

  • HORIBA. (n.d.). Fluorescent Bioprobes. Retrieved from [Link]

  • Koder, R. L., & Miller, A.-F. (n.d.). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. PMC.

  • Kim, D., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC.

  • Wang, T., et al. (n.d.). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. PMC.

  • Jia, C., et al. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. Royal Society of Chemistry.

  • Sadowski, K., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.

  • Wang, T., et al. (2022). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. ResearchGate.

  • Sedgwick, A. C., et al. (n.d.). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Chemical Communications.

  • Ma, Y., et al. (n.d.). A Probe for the Detection of Hypoxic Cancer Cells. PMC - NIH.

  • Sedgwick, A. C., et al. (2023). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Semantic Scholar.

  • Thongkitti, P., et al. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. PMC.

  • Fan, J., et al. (n.d.). Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe. Analyst.

  • Denny, W. A., et al. (n.d.). Fluorescent markers for hypoxic cells: a study of nitroaromatic compounds, with fluorescent heterocyclic side chains, that undergo bioreductive binding. Journal of Medicinal Chemistry.

  • Mirabello, V., et al. (n.d.). Selected examples of nitroaromatic compounds used as hypoxia molecular sensors. ResearchGate.

  • Royal Society of Chemistry. (2012). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization.

  • ResearchGate. (n.d.). New synthesis of pyrido[4,3-b] indoles (gamma-carbolines) on the basis of indolin-2-one lactim ether.

  • Douglas, C. J., & Martin, S. F. (2015). Concise Synthesis of Annulated Pyrido[3,4-b]indoles via Rh(I)-Catalyzed Cyclization. PubMed.

  • NSF Public Access Repository. (n.d.). and Pd(0)-catalyzed cyclotrimerization.

  • ResearchGate. (n.d.). Fluorescence and excitation spectra of Trp in aqueous solution (1, 2)....

  • Perlovich, G. L., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. PMC.

  • Frontiers. (n.d.). A Thermodynamic Model for Interpreting Tryptophan Excitation-Energy-Dependent Fluorescence Spectra Provides Insight Into Protein Conformational Sampling and Stability.

  • OMLC. (n.d.). Tryptophan.

  • ResearchGate. (n.d.). Fluorescence emission spectra of Trp and peptides 1, 2 and 3, all....

  • Pace, C. N., et al. (n.d.). Contribution of Single Tryptophan Residues to the Fluorescence and Stability of Ribonuclease Sa. PMC.

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.

  • ResearchGate. (n.d.). Fluorescence properties of aromatic amino acids in water at neutral pH[5][8][15].

  • IARC. (1983). TRP-P-1 (3-AMINO-1,4-DIMETHYL-5H-PYRIDO[4,3-b]INDOLE) AND ITS ACETATE.

  • MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates.

  • PubMed. (n.d.). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) inhibits the removal of both cyclobutane dimers and (6-4) photoproducts from the DNA of ultraviolet-irradiated E. coli.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Nitration Conditions for Pyrido[4,3-b]indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Nitrating pyrido[4,3-b]indoles ( γ -carbolines) presents unique synthetic challenges. The electron-deficient nature of the fused pyridine ring resists electrophilic attack, while the electron-rich indole core is highly susceptible to oxidative degradation under harsh acidic conditions. This guide provides mechanistic troubleshooting, optimized protocols, and alternative synthetic routes to achieve high regioselectivity and yield during your experiments.

Workflow & Decision Matrix

NitrationWorkflow Start Pyrido[4,3-b]indole (γ-Carboline) Core Direct Direct Electrophilic Nitration (HNO3 / H2SO4 or Ac2O) Start->Direct Indirect De Novo Synthesis (Graebe-Ullmann Reaction) Start->Indirect RegioMix Regioisomer Mixture (6-nitro & 8-nitro) Direct->RegioMix High Temp / Excess HNO3 Degradation Oxidative Degradation (Indole Ring Cleavage) Direct->Degradation Harsh Conditions Target2 Specific 4-Nitro-γ-Carboline (Regiopure) Indirect->Target2 Benzotriazole Thermolysis Opt1 Optimize Temp (-20 to 0 °C) & Stoichiometry RegioMix->Opt1 Opt2 Use N-Protecting Groups (e.g., Boc, Ts) Degradation->Opt2 Target1 Isolated 8-Nitro-γ-Carboline (Major Product) Opt1->Target1 Opt2->Target1

Reaction pathways and troubleshooting logic for pyrido[4,3-b]indole nitration.

Troubleshooting Guides (Q&A)

Q: When performing direct nitration with fuming nitric acid, I obtain an inseparable mixture of isomers. How can I improve regioselectivity? A: Direct electrophilic nitration of the γ -carboline core typically occurs on the electron-rich benzenoid ring, favoring the C-8 and C-6 positions. Using fuming HNO3​ at room temperature yields 8-nitro- γ -carboline as the major product, but with a significant 6-nitro- γ -carboline impurity[1]. Causality & Solution: The activation energy difference between the C-8 and C-6 transition states is minimal at room temperature. To kinetically favor the C-8 position, lower the reaction temperature to between -20 °C and 0 °C and use a strictly controlled stoichiometric amount of nitrating agent (e.g., HNO3​ in acetic anhydride).

Q: My starting material degrades into a black tar during nitration. How do I prevent oxidative cleavage? A: The unprotected pyrrole nitrogen (N-5) in pyrido[4,3-b]indoles is highly susceptible to oxidation by strong nitric/sulfuric acid mixtures. Causality & Solution: Implement an N-protecting group strategy. Prior to nitration, protect the indole nitrogen with an electron-withdrawing group such as Tosyl (Ts) or Acetyl (Ac). This pulls electron density away from the pyrrole ring, deactivating it just enough to prevent oxidative degradation while still allowing the nitronium ion to attack the benzenoid ring.

Q: I need to synthesize a 4-nitro-pyrido[4,3-b]indole, but direct nitration only yields 8-nitro and 6-nitro derivatives. What is the alternative? A: The pyridine ring (C-1, C-3, C-4) is highly electron-deficient and strongly resists direct electrophilic aromatic substitution. To place a nitro group at the C-4 position, you must abandon direct nitration and use a de novo ring-building approach[2]. Causality & Solution: Utilize the Graebe-Ullmann reaction. By synthesizing a 1-(3-nitropyridin-4-yl)-1H-1,2,3-benzotriazole intermediate and subjecting it to thermolysis or microwave irradiation, the triazole ring extrudes N2​ gas. This generates a reactive diradical/carbene that inserts into the adjacent ring, cleanly yielding the 4-nitro- γ -carboline without regioisomeric mixtures[3].

Quantitative Data: Optimization Parameters

Summarized below are the field-proven parameters for targeting specific nitration sites on the pyrido[4,3-b]indole scaffold.

Target IsomerSynthetic StrategyReagents / CatalystTemperatureTypical YieldRegiopurity
8-Nitro Direct NitrationFuming HNO3​ , Ac2​O -20 °C to 0 °C45–60%Moderate (contains 6-nitro)
8-Nitro Protected Nitration HNO3​ , H2​SO4​ , N-Ts protection0 °C65–75%High (>90%)
4-Nitro Graebe-UllmannBenzotriazole precursor, Diphenyl ether160–200 °C50–70%Excellent (>99%)
Experimental Protocols
Protocol A: Regioselective Direct Nitration (Synthesis of 8-Nitro- γ -carboline)

This protocol utilizes low temperatures to kinetically trap the 8-nitro isomer and minimize oxidative degradation.

  • Preparation: Suspend 10 mmol of the N-protected pyrido[4,3-b]indole in 20 mL of anhydrous acetic anhydride ( Ac2​O ) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to bring the internal temperature to exactly -20 °C.

  • Nitration: Slowly add 11 mmol of fuming nitric acid ( HNO3​ , >90%) dropwise over 30 minutes.

    • Self-Validation Check: The internal temperature must not exceed -10 °C during addition. A sudden spike in temperature or the appearance of a dark brown/black color indicates runaway oxidation.

  • Reaction: Stir the mixture at -10 °C for 2 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Quenching: Pour the mixture over 100 g of crushed ice. Neutralize carefully with saturated aqueous NaHCO3​ until pH 7 is reached.

  • Isolation: Extract with ethyl acetate (3 x 50 mL), dry over anhydrous MgSO4​ , and concentrate. Recrystallize from ethanol to isolate the pure 8-nitro isomer.

Protocol B: Graebe-Ullmann Synthesis (Synthesis of 4-Nitro- γ -carboline)

This protocol circumvents the electron deficiency of the pyridine ring via thermal nitrogen extrusion.

  • Preparation: Dissolve 5 mmol of 1-(3-nitropyridin-4-yl)-1H-1,2,3-benzotriazole in 15 mL of high-boiling diphenyl ether[4].

  • Thermolysis: Heat the solution to 160–200 °C under a reflux condenser.

    • Self-Validation Check: Vigorous bubbling will occur as N2​ gas is extruded. The cessation of bubbling (typically after 15–30 minutes) indicates the completion of the carbene insertion step.

  • Cooling & Precipitation: Allow the reaction to cool to room temperature. Add 50 mL of hexanes to precipitate the crude 4-nitro- γ -carboline.

  • Purification: Filter the precipitate and wash thoroughly with hexanes to remove residual diphenyl ether. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Frequently Asked Questions (FAQs)

Q: Why does the Graebe-Ullmann reaction require such high temperatures? A: The extrusion of nitrogen gas from the benzotriazole intermediate to form the reactive intermediate requires significant activation energy. Temperatures exceeding 150 °C in high-boiling solvents or microwave irradiation (e.g., 160 W for 5-10 minutes) are strictly necessary to drive the thermolysis to completion[1].

Q: Can I use Kyodai nitration conditions (ozone and nitrogen dioxide) for carbolines? A: While Kyodai nitration is highly effective for ortho-selective nitration of acetylamides, its application to the rigid, fused γ -carboline system often leads to over-oxidation of the core. It should only be attempted if the N-5 position is heavily deactivated.

Q: How does the choice of N-protecting group affect the electronic distribution? A: Strongly electron-withdrawing groups like Tosyl (Ts) significantly reduce the electron density of the pyrrole ring. While this protects against oxidation, it also slightly deactivates the benzenoid ring, meaning you may need to allow the reaction to warm to 0 °C to achieve optimal conversion rates compared to the unprotected substrate.

References
  • γ-Carbolines and Their Hydrogenated Derivatives. 1. Aromatic γ-Carbolines: Methods of Synthesis, Chemical and Biological Properties Source: ResearchGate URL:[Link]

  • SYNTHESIS OF 4-NITRO-γ-CARBOLINES BY GRAEBE–ULLMANN REACTION Source: Researcher.life / Chemistry of Heterocyclic Compounds URL:[Link]

  • Use of the Graebe-Ullmann Reaction in the Synthesis of 8-Methyl-γ-carboline and Isomeric Aromatic Aza-γ-carbolines Source: ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]

Sources

Technical Support Center: Refining HPLC Purification Methods for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the HPLC purification of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method development and to help you overcome common challenges encountered during the purification of this and structurally related compounds.

Understanding the Analyte: Physicochemical Properties and Safety Considerations

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is a heterocyclic compound with a molecular formula of C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol [1]. The structure, featuring a pyrido-indole core, a nitro group, and methyl substituents, dictates its chromatographic behavior. The parent amine, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), is a known mutagen and potential carcinogen[2][3]. Therefore, it is imperative to handle 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area.

The presence of the nitro group significantly influences the molecule's polarity and its interaction with stationary phases in reversed-phase HPLC. The nitro group is a strong electron-withdrawing group, which can lead to specific challenges during purification, such as peak tailing due to interactions with residual silanols on the stationary phase[4]. The fused heterocyclic system also contributes to the molecule's overall polarity and potential for pi-pi interactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole?

A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, both with 0.1% formic acid. A gradient elution from a low to a high percentage of acetonitrile will help in determining the approximate organic solvent concentration required to elute the compound.

Q2: My peak for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is tailing. What are the likely causes and how can I fix it?

Peak tailing for this compound is often due to secondary interactions between the basic nitrogen atoms in the pyrido-indole ring system and acidic silanol groups on the silica-based stationary phase[4]. The nitro group can also contribute to these interactions. To mitigate peak tailing, consider the following:

  • Lower the mobile phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2.5-3.5) will protonate the basic nitrogens and suppress the ionization of silanol groups, thereby reducing secondary interactions[4].

  • Use a base-deactivated column: Modern, high-purity silica columns (Type B) with end-capping are designed to have minimal residual silanol activity and are recommended for basic compounds[4].

  • Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites. However, TEA can suppress ionization in mass spectrometry detection.

Q3: I am not getting good resolution between my target compound and impurities. What can I do?

Improving resolution can be achieved by optimizing several parameters:

  • Modify the organic solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent properties[5].

  • Adjust the gradient slope: A shallower gradient around the elution point of your compound will increase the separation time and can improve resolution.

  • Change the stationary phase: If resolution is still an issue, consider a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity due to pi-pi interactions with the aromatic pyrido-indole core.

Q4: How do I choose the appropriate detection wavelength?

Indole derivatives and nitroaromatic compounds typically have strong UV absorbance. To determine the optimal wavelength, run a UV-Vis spectrum of the purified compound or use a photodiode array (PDA) detector during an initial scouting run to identify the wavelength of maximum absorbance (λmax). Based on similar structures, a starting wavelength of around 254 nm or 280 nm is likely to provide good sensitivity.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues you may encounter during the purification of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole.

Poor Peak Shape
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH with 0.1% formic or acetic acid. Use a base-deactivated C18 or a polar-embedded column. Consider a different organic modifier like methanol.
Peak Fronting Sample overload or sample solvent stronger than the mobile phase.Reduce the amount of sample injected. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase composition.
Split Peaks Column blockage or void, or co-elution with an impurity.Flush the column. If the problem persists, replace the column. Optimize the mobile phase or gradient to resolve co-eluting peaks.
Inconsistent Retention Times
Problem Potential Cause Recommended Solution
Retention Time Drift Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation.Ensure accurate and consistent mobile phase preparation. Use a column thermostat to maintain a constant temperature. Flush the column regularly and replace it if performance degrades.
Sudden Change in Retention Leak in the system or air bubbles in the pump.Check all fittings for leaks. Degas the mobile phase thoroughly.

Experimental Protocols

Suggested Initial HPLC Method
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method Development Workflow

MethodDevelopment A Initial Scouting Run (Broad Gradient) B Assess Peak Shape and Retention A->B C Peak Tailing? B->C D Optimize Mobile Phase pH (Add 0.1% Formic Acid) C->D Yes E Good Peak Shape C->E No D->B F Optimize Gradient for Resolution E->F G Poor Resolution? F->G H Change Organic Modifier (Acetonitrile to Methanol) G->H Yes J Method Validation G->J No H->F I Consider Alternative Stationary Phase (e.g., Phenyl-Hexyl) H->I I->F

Caption: Workflow for HPLC method development.

Troubleshooting Decision Tree

Troubleshooting Start Identify HPLC Problem PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? Start->RetentionTime Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No Drift Drifting? RetentionTime->Drift Yes SuddenChange Sudden Change? RetentionTime->SuddenChange No LowerpH Lower Mobile Phase pH Tailing->LowerpH Split Split? Fronting->Split No ReduceLoad Reduce Sample Load Fronting->ReduceLoad Yes CheckColumn Check Column/Connections Split->CheckColumn Yes CheckMobilePhase Check Mobile Phase Prep & Temp Drift->CheckMobilePhase CheckSystem Check for Leaks/Bubbles SuddenChange->CheckSystem Yes

Caption: Decision tree for HPLC troubleshooting.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Sepuxianyun.
  • Russo, M., et al. (n.d.). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. Available from: [Link]

  • Overcoming challenges in the analysis of nitro compounds. (n.d.). BenchChem.
  • PubChem. (n.d.). 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole. PubChem. Available from: [Link]

  • International Agency for Research on Cancer. (1983). TRP-P-1 (3-AMINO-1,4-DIMETHYL-5H-PYRIDO[4,3-b]INDOLE) AND ITS ACETATE. IARC Summaries & Evaluations.

Sources

Technical Support Center: Minimizing Byproducts in 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole. This compound is a critical γ -carboline intermediate, most notably utilized in the synthesis of the dopaminergic neurotoxicant and mutagen Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole)[1].

Synthesizing this heavily functionalized tricyclic core presents significant regiochemical challenges. This guide is designed for research scientists and drug development professionals to troubleshoot byproduct formation, optimize reaction pathways, and validate experimental protocols.

Mechanistic Pathway & Route Selection

The most common point of failure in synthesizing this molecule is the attempt to directly nitrate the pre-formed γ -carboline core. The diagram below illustrates why direct functionalization fails and why a de novo ring-building strategy is required.

G Start 1,4-dimethyl-5H-pyrido[4,3-b]indole Nitration Direct Nitration (HNO3 / H2SO4) Start->Nitration Electrophilic Substitution Byproduct1 6-Nitro & 8-Nitro Isomers (Major Byproducts) Nitration->Byproduct1 Benzene Ring Activation Byproduct2 Pyridine N-Oxide (Side Reaction) Nitration->Byproduct2 N-Oxidation TargetTrace 3-Nitro Target (Trace Yield) Nitration->TargetTrace Pyridine Ring Deactivation DeNovo De Novo Synthesis (Aza-Electrocyclization) TargetHigh 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (High Purity Target) DeNovo->TargetHigh Regiospecific Formation Precursor Nitro-Aza-Hexatriene Precursor Precursor->DeNovo Thermal Cyclization

Figure 1: Reaction pathways comparing direct nitration vs. de novo aza-electrocyclization.

Troubleshooting FAQs

Q: Why does direct mixed-acid nitration of 1,4-dimethyl-5H-pyrido[4,3-b]indole yield almost exclusively 6-nitro and 8-nitro byproducts? A: This is a fundamental issue of electronic distribution. In a γ -carboline system, the pyridine ring is inherently electron-deficient compared to the fused indole moiety. When exposed to strongly acidic nitrating conditions (e.g., HNO3​/H2​SO4​ ), the pyridine nitrogen (N2) is immediately protonated. This protonation severely deactivates the pyridine ring toward electrophilic aromatic substitution. Consequently, the nitronium ion ( NO2+​ ) attacks the more electron-rich benzene ring, specifically at the C6 and C8 positions, leading to unwanted regioisomers[2]. To synthesize the 3-nitro derivative, you must abandon direct nitration and utilize a de novo ring-building strategy[3].

Q: I am observing a highly polar byproduct during my synthesis that shows an [M+16]+ peak on LC-MS. What is this, and how do I prevent it? A: An [M+16]+ peak strongly indicates the formation of a pyridine N-oxide. The N2 position of the pyrido[4,3-b]indole core is highly susceptible to oxidation, especially if residual oxidants or ambient oxygen are present during high-temperature steps. To minimize N-oxide byproducts, ensure all thermal cyclization reactions are conducted under a strict inert atmosphere (Argon or Nitrogen) and consider adding a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture.

Q: During the aza-electrocyclization route, my yields are diminished by the formation of black, insoluble tar. How can I optimize the cyclization? A: Tar formation is the result of intermolecular polymerization of the highly reactive aza-hexatriene precursor before it can undergo intramolecular cyclization. This is a kinetic competition. To favor the unimolecular cyclization over bimolecular polymerization:

  • Run under high dilution: Maintain a precursor concentration of ≤0.05 M.

  • Flash heating: Instead of slowly ramping the temperature, introduce the substrate to a pre-heated solvent (e.g., refluxing diphenyl ether or decalin) to rapidly push the molecules over the cyclization activation barrier[4].

Q: I am losing a significant amount of product during silica gel chromatography. How do I improve recovery? A: Pyrido[4,3-b]indoles are basic heterocycles. The pyridine nitrogen has a lone pair that interacts strongly with the acidic silanol groups on standard silica gel, causing peak tailing, streaking, and irreversible binding. You must deactivate the silica gel by pre-treating your column with 1-2% triethylamine in your starting mobile phase. This neutralizes the silanol groups and allows the product to elute cleanly.

Quantitative Route Comparison

To assist in route selection, the following table summarizes the byproduct profiles and expected yields of various synthetic strategies.

Table 1: Comparison of Synthetic Routes and Byproduct Profiles

Synthetic StrategyTarget RegioselectivityMajor Byproducts EncounteredTypical Target YieldScalability
Direct Nitration ( HNO3​/H2​SO4​ )Poor (< 5%)6-Nitro, 8-Nitro isomers, N-Oxides< 5%Low (Purification bottleneck)
Direct Nitration ( NO2​BF4​ )Poor (< 10%)6-Nitro, 8-Nitro isomers~ 8%Low
Thermal Aza-Electrocyclization Excellent (> 95%)Polymeric tar, Unreacted precursor65 - 80%High (with dilution control)
Nitro-alkene Condensation Good (~ 85%)Incomplete condensation products40 - 55%Medium

Optimized Experimental Protocol: Thermal Aza-Electrocyclization

Objective: To synthesize 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole while completely bypassing the regioselectivity issues of direct nitration via the thermal electrocyclic reaction of a 6 π -electron system[4].

Reagents & Materials:

  • Nitro-aza-hexatriene precursor (derived from 2-vinylindole)

  • Anhydrous Decalin (High-boiling solvent)

  • Butylated hydroxytoluene (BHT)

  • Argon gas line and Schlenk apparatus

  • Triethylamine (TEA)

  • Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under vacuum, then backfill with Argon.

  • Solvent Degassing: Add anhydrous decalin to the flask to achieve a final precursor concentration of 0.05 M. Add 1 mol% BHT. Causality: BHT acts as a radical scavenger. Oxygen promotes radical polymerization of the triene, leading to intractable tar byproducts. Purge the solvent with Argon for 30 minutes.

  • Precursor Addition: Quickly add the nitro-aza-hexatriene precursor to the degassed solvent against a positive counter-flow of Argon.

  • Thermal Cyclization: Heat the mixture rapidly to 180-190 °C using a pre-heated oil bath or heating mantle. Maintain at reflux for 4-6 hours. Causality: High thermal energy is strictly required to overcome the activation energy barrier for the disrotatory 6 π -electrocyclization[4].

  • Validation Checkpoint: After 4 hours, withdraw a 50 μ L aliquot, dilute with DCM, and analyze via TLC (DCM/MeOH 95:5). The self-validating indicator of success is the disappearance of the bright yellow precursor spot and the emergence of a highly UV-active (blue-fluorescent under 254 nm) spot corresponding to the aromatized γ -carboline.

  • Precipitation: Cool the reaction mixture to room temperature. Slowly add hexanes (3x the reaction volume) while stirring vigorously to precipitate the crude 3-nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole. Filter the precipitate over a glass frit.

  • Chromatographic Purification: Prepare a silica gel column using DCM containing 2% TEA. Load the crude solid (dissolved in a minimum amount of DCM) and elute with a gradient of DCM to DCM/MeOH (95:5) containing 1% TEA.

References

  • Synthesis of 3-Amino-5H-pyrido[4,3-b]indoles, Carcinogenic γ-Carbolines Journal of Organic Chemistry
  • SYNTHETIC STUDIES ON NITROGEN-CONTAINING FUSED-HETEROCYCLIC COMPOUNDS BASED ON THERMAL ELECTROCYCLIC REACTIONS OF 6π-ELECTRON SYSTEMS Heterocycles
  • Product Class 23: Pyrido[X,Y-b]indoles (Carbolines) Thieme Connect
  • Neuromelanin Modulates Heterocyclic Aromatic Amine-Induced Dopaminergic Neurotoxicity N

Sources

Technical Support Center: Optimizing Cell Permeability for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for medicinal chemists, pharmacologists, and drug development professionals facing translational bottlenecks with γ -carboline derivatives.

While the 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole scaffold (CAS No: 1346604-32-7) offers potent biochemical interactions[1], its translation into cell-based assays is frequently hindered by poor membrane permeability. The combination of a planar aromatic system, a basic pyridine nitrogen, an indole hydrogen-bond donor, and a highly polar nitro group creates a "perfect storm" for high crystalline lattice energy and efflux pump recognition[2][3]. This guide provides field-proven troubleshooting strategies, structural optimization logic, and validated protocols to overcome these liabilities.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the 3-nitro group specifically reduce the permeability of the 1,4-dimethyl-5H-pyrido[4,3-b]indole scaffold? A: The nitro group (–NO₂) is strongly electron-withdrawing and acts as a potent hydrogen-bond acceptor[4]. When added to the already conjugated γ -carboline core, it significantly increases the Topological Polar Surface Area (tPSA) and the molecular dipole moment[3]. This heightened polarity restricts the molecule's ability to partition into the lipophilic core of the cellular phospholipid bilayer, thereby severely limiting passive transcellular diffusion.

Q2: My compound shows high potency in cell-free biochemical assays but zero cellular activity. Is this a solubility or a permeability issue? A: It is critical to distinguish between thermodynamic solubility and kinetic permeability. The planar nature of the 5H-pyrido[4,3-b]indole core leads to π−π stacking, resulting in high crystal lattice energy and poor aqueous solubility. If your compound precipitates in the assay media, the concentration gradient driving passive diffusion is abolished. Always verify kinetic solubility via nephelometry before assuming the compound cannot cross the membrane.

Q3: Should I prioritize PAMPA or Caco-2 assays for screening these derivatives? A: You must use Caco-2 (or MDCK-MDR1). PAMPA only measures passive transcellular diffusion. Because planar γ -carbolines are notorious substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[2], PAMPA will yield artificially optimistic permeability values by failing to account for active efflux mechanisms.

Part 2: Troubleshooting Guides

Issue 1: Low Apparent Permeability ( Papp​ ) in Caco-2 ( <5×10−6 cm/s) with High Recovery
  • Cause: Poor passive transcellular diffusion. The combination of the N5-indole hydrogen-bond donor and the 3-nitro hydrogen-bond acceptors exceeds the optimal threshold for membrane partitioning.

  • Solution (Medicinal Chemistry): Mask the hydrogen-bond donor. N-methylation of the 5H-indole nitrogen (yielding 1,4,5-trimethyl-3-nitro-5H-pyrido[4,3-b]indole) eliminates the donor, reduces tPSA, and disrupts intermolecular hydrogen bonding, significantly enhancing lipid bilayer partitioning.

  • Solution (Formulation): If structural modification is not an option, formulate the compound in lipid nanoparticles (LNPs) or use a transient permeability enhancer (e.g., sodium caprate) to facilitate paracellular transport.

Issue 2: High Efflux Ratio (ER > 2.0) in Bidirectional Assays
  • Cause: The compound is a substrate for apical efflux transporters (P-gp or BCRP). The planar, conjugated γ -carboline core combined with the basic pyridine nitrogen is a classic pharmacophore for P-gp recognition[2].

  • Solution (Experimental Validation): Co-dose the compound with a known P-gp inhibitor (e.g., Verapamil, 50 µM) or BCRP inhibitor (e.g., Ko143, 1 µM). If the Papp​ (A→B) increases and the ER drops below 2.0, efflux is confirmed.

  • Solution (Medicinal Chemistry): Disrupt molecular planarity. Introduce steric bulk (e.g., an isopropyl group) at the C1 or C4 position to twist the aromatic system out of planarity, which drastically reduces binding affinity to the P-gp internal pocket.

Issue 3: Low Mass Balance / Recovery (< 70%)
  • Cause: Non-specific binding (NSB) to the polystyrene assay plates or intracellular lysosomal trapping. The basic pyridine nitrogen (pKa ~ 5.5–6.5) becomes protonated and trapped in the acidic environment of lysosomes (pH 4.5).

  • Solution: To combat NSB, add 1% Bovine Serum Albumin (BSA) to the receiver compartment to act as a thermodynamic sink. To diagnose lysosomal trapping, pre-incubate the cells with chloroquine (a lysosomotropic agent that neutralizes lysosomal pH); if recovery improves, ion trapping is the culprit.

Part 3: Visualization of Permeability Logic

Permeability_Troubleshooting Start Low Cellular Efficacy (3-Nitro-γ-carboline) Assay Bidirectional Caco-2 Assay Start->Assay LowPapp Low Papp (A→B) Assay->LowPapp HighPapp High Papp (A→B) Assay->HighPapp Target Reached CheckER Calculate Efflux Ratio (ER) LowPapp->CheckER HighER ER > 2.0 (Efflux Substrate) CheckER->HighER LowER ER < 2.0 (Poor Passive Diffusion) CheckER->LowER MedChem1 MedChem: Disrupt Planarity HighER->MedChem1 MedChem2 MedChem: N5-Methylation LowER->MedChem2

Decision tree for troubleshooting poor cellular permeability of 3-Nitro-γ-carboline derivatives.

Transport Apical Apical Lumen (pH 6.5) Cell Enterocyte (Intracellular) Apical->Cell Passive Diffusion Cell->Apical P-gp / BCRP Efflux Basolateral Basolateral (pH 7.4) Cell->Basolateral Passive Diffusion Lysosome Lysosome (pH 4.5) Cell->Lysosome Ion Trapping

Cellular transport mechanisms and barriers affecting 3-Nitro-γ-carboline permeability.

Part 4: Quantitative Data Presentation

The table below summarizes the impact of rational medicinal chemistry modifications on the permeability metrics of the base 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole scaffold.

Derivative ModificationRationale / CausalitytPSA (Ų)Caco-2 Papp​ (A→B) ( 10−6 cm/s)Efflux Ratio (B→A / A→B)
Base Compound (N5-H, 3-NO₂) Baseline reference80.52.14.5
N5-Methylation (N5-CH₃, 3-NO₂) Removes H-bond donor, lowers lattice energy71.78.52.1
Nitro Reduction (N5-H, 3-NH₂) Converts strong H-bond acceptor to weaker donor65.24.23.0
Bioisostere (N5-H, 3-CN) Reduces dipole moment and steric bulk60.112.41.5

Part 5: Experimental Protocol

Self-Validating Caco-2 Bidirectional Permeability Assay with Efflux Inhibition

This protocol is adapted from the gold-standard methodology for predicting intestinal absorption[5], specifically optimized for highly lipophilic, efflux-prone γ -carbolines.

Step 1: Cell Culture and Monolayer Formation

  • Seed Caco-2 cells (passage 20–40) onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 6×104 cells/cm².

  • Culture for 21 days, changing media every other day.

    • Causality: A 21-day culture is strictly required to ensure full differentiation into an enterocyte-like phenotype, complete with tight junction formation and physiological expression levels of P-gp and BCRP transporters[5].

Step 2: Monolayer Integrity Verification (Self-Validation)

  • Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Causality: Only use inserts with TEER > 250 Ω⋅cm2 . Lower values indicate paracellular leakage, which will artificially inflate the transcellular permeability readings of your polar nitro-compounds.

Step 3: Dosing and Transport Incubation

  • Prepare the test compound (3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole) at 10 µM in HBSS buffer. Ensure final DMSO concentration is < 1%.

  • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber (pH 6.5). Add 1.5 mL blank HBSS (pH 7.4) containing 1% BSA to the basolateral chamber.

    • Causality: The pH gradient (6.5 apical to 7.4 basolateral) mimics the physiological intestinal tract, affecting the ionization of the basic pyridine nitrogen. BSA in the receiver compartment acts as a thermodynamic sink, preventing the lipophilic compound from adhering to the plastic and ensuring accurate mass balance recovery.

  • Basolateral to Apical (B→A): Reverse the dosing chambers to measure efflux.

  • Efflux Inhibition Control: Run a parallel set of inserts co-dosed with 50 µM Verapamil.

Step 4: Sampling and LC-MS/MS Analysis

  • Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Take 50 µL samples from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

  • Calculate Mass Balance: (Amount in Receiver + Amount in Donor + Amount in Cell Lysate) / Initial Amount. Must be > 80% for data to be valid.

References

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers . Hubatsch, I., Ragnarsson, E. G., & Artursson, P. Nature Protocols (2007). Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems . Bitar, L., & Jaber, A. SvedbergOpen (2025). Available at:[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds . National Center for Biotechnology Information (PMC) (2022). Available at:[Link]

  • Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison . Otto, R., et al. European Journal of Medicinal Chemistry (2014). Available at:[Link]

Sources

Technical Support Center: Troubleshooting & FAQs for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (commonly known as Nitro-Trp-P-1). This highly electrophilic nitro-heterocyclic compound is notorious for degrading during in vitro and in vivo assays, leading to false negatives, high background noise, and irreproducible data.

This guide moves beyond basic instructions to explain the causality behind experimental failures, providing you with self-validating protocols to ensure scientific integrity.

Part 1: The Causality of Degradation (Expertise & Experience)

To prevent degradation, you must first understand the two primary mechanisms that destroy 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole in the laboratory: Photo-oxidation and Nitroreduction .

  • Photodegradation: Gamma-carboline derivatives are highly sensitive to UV and visible light. Light exposure excites the molecule, generating reactive oxygen species (ROS) such as singlet oxygen ( 1O2​ ) and hydroxyl radicals (•OH). These ROS rapidly attack and cleave the electron-rich indole ring, destroying the compound[1].

  • Reductive Degradation: Nitroarenes act as powerful electron sinks. In the presence of biological reducing agents (like DTT or glutathione) or cellular reductases, the nitro group (-NO 2​ ) undergoes sequential reduction to a nitroso (-NO), a hydroxylamine (-NHOH), and finally an amine derivative (Trp-P-1)[2]. If this occurs in your assay buffer, you are no longer testing the nitro-compound; you are testing its amine metabolite.

DegradationPathways Nitro 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Intact Compound) PhotoProd Photo-oxidized Cleavage Products Nitro->PhotoProd UV/Visible Light + O2 (Photodegradation) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso Biological Reductants (DTT, GSH, Reductases) Hydroxyl Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxyl +2e⁻ / +2H⁺ Amine Trp-P-1 Amine (-NH2) Hydroxyl->Amine +2e⁻ / +2H⁺

Fig 1: Photodegradation and reductive pathways of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound loses efficacy during 24-hour cell culture assays. What is the primary cause? A: The primary culprit is unintended nitroreduction. Standard cell culture media contains reducing agents (like glutathione), and intracellular environments are highly reducing. Nitroarenes undergo rapid bioreduction to nitroso and hydroxylamine intermediates, eventually forming the amine derivative[2]. This completely alters the pharmacological profile. Solution: Limit assay incubation times, use media devoid of exogenous thiols, and monitor the parent compound's disappearance via LC-MS/MS.

Q2: I am preparing lysis buffers for a pull-down assay. Can I use standard RIPA buffer? A: No, if it contains DTT or β -mercaptoethanol (BME). Strong reducing agents like DTT will rapidly reduce the nitro group of the compound even in cell-free systems, leading to redox cycling and the generation of confounding reactive oxygen species[3]. Solution: Substitute DTT with non-reducing alternatives. If a reducing environment is strictly required for your target protein, use TCEP (Tris(2-carboxyethyl)phosphine) at the minimum effective concentration, as it is less reactive toward nitro groups.

Q3: The compound is turning dark/brown in my clear Eppendorf tubes on the benchtop. Why? A: You are observing photo-oxidation. Visible irradiation of these compounds leads to the generation of singlet oxygen, which causes structural cleavage of the indole core[1]. Solution: Always handle the compound under low-light conditions and store it in amber or foil-wrapped tubes.

Part 3: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the quantitative stability metrics of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole under various common laboratory conditions.

Experimental ConditionEstimated Half-Life (t½)Primary Degradation ProductRecommended Action
Aqueous Buffer + 10 mM DTT < 1 hourTrp-P-1 (Amine derivative)Strictly avoid thiol-based reductants.
Ambient Light (Clear Tube) 4 - 6 hoursIndole ring cleavage productsUse amber vials and low-light environments.
Cell Culture Media (37°C) 12 - 24 hoursHydroxylamine / AmineRefresh media frequently; limit assay duration.
100% DMSO (Dark, -80°C) > 12 monthsNone (Stable)Standardize as the primary storage method.

Part 4: Standard Operating Procedures (SOP)

To ensure trustworthiness in your data, every protocol must be a self-validating system. Follow this step-by-step methodology for handling Nitro-Trp-P-1 to guarantee that the intact nitroarene is the active species being tested.

Protocol: Self-Validating Workflow for Nitroarene Assays

Step 1: Stock Solubilization & Storage

  • Weigh the lyophilized 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole powder under dim laboratory lighting.

  • Dissolve immediately in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Aliquot the stock into single-use amber microcentrifuge tubes to prevent both photodegradation and freeze-thaw degradation. Store at -80°C.

Step 2: Buffer Deoxygenation (Critical for extended assays)

  • Sparge your aqueous assay buffers with Nitrogen ( N2​ ) gas for 15 minutes prior to use. Displacing dissolved oxygen mitigates ROS generation if the sample is accidentally exposed to light[1].

Step 3: Reagent Substitution

  • Remove all DTT, β -mercaptoethanol, and high concentrations of glutathione from the assay buffer.

Step 4: Execution and LC-MS Validation

  • Initiate your biological reaction by adding the compound last.

  • Self-Validation Step: At t=0 and t=end , extract a 10 μL aliquot from your assay, quench with cold acetonitrile, and analyze via LC-MS.

  • Confirm the presence of the parent mass ( [M+H]+≈242 ) and ensure the absence of the reduced amine metabolite ( [M+H]+≈212 ).

Workflow Stock 1. Stock Preparation Dissolve in 100% DMSO Store at -80°C Vial 2. Light Protection Use Amber Vials Minimize ambient light Stock->Vial Buffer 3. Buffer Formulation Exclude DTT/BME Degas buffers (N2) Vial->Buffer Assay 4. Assay Execution Use within 2 hours Monitor via LC-MS Buffer->Assay

Fig 2: Optimized handling workflow to prevent degradation of nitro-heterocyclic amines.

References[1] Title: Photodegradation of environmental mutagens by visible irradiation in the presence of xanthene dyes as photosensitizers.

Source: nih.gov URL: 2] Title: Investigation of some biologically relevant redox reactions using electrochemical mass spectrometry interfaced by desorption electrospray ionization. Source: nih.gov URL: 3] Title: Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride. Source: nih.gov URL:

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Validation & Comparative

comparing 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole with other nitro-aromatics

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activities of the Heterocyclic Amine Trp-P-1 and Representative Nitro-aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of pharmacologically active molecules is vast and structurally diverse. Understanding the nuances of how specific chemical moieties influence biological activity is paramount for modern drug discovery and toxicology. This guide provides a detailed comparison between the food-borne carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and a selection of nitro-aromatic compounds: Metronidazole, Nitrofurantoin, and 1,3-Dinitrobenzene.

While Trp-P-1 itself is not a nitro-aromatic, its well-documented mutagenicity and carcinogenicity provide a crucial reference point for understanding DNA damage and cytotoxicity.[1] In contrast, the selected nitro-aromatics, all containing one or more nitro (-NO2) groups, exhibit a broad spectrum of biological effects, from antimicrobial to toxic, largely dictated by the reductive metabolism of the nitro group.[2] This comparison will elucidate the distinct mechanisms of bioactivation and cytotoxicity conferred by the amino group of Trp-P-1 versus the nitro group of the comparator compounds, offering valuable insights for researchers in toxicology and drug development.

Mechanisms of Action: A Tale of Two Activation Pathways

The biological activity of both Trp-P-1 and the selected nitro-aromatics is contingent on their metabolic activation to reactive intermediates. However, the enzymatic pathways and the nature of these intermediates differ fundamentally.

Trp-P-1: Oxidative Activation to a DNA Adduct-Forming Species

Trp-P-1 is a pro-carcinogen that requires oxidative metabolic activation to exert its genotoxic effects.[3][4] This process is primarily mediated by cytochrome P-450 enzymes, particularly the CYP1A subfamily.[5] The activation cascade involves the N-hydroxylation of the exocyclic amino group, leading to the formation of a highly reactive nitrenium ion that readily forms covalent adducts with DNA, a critical step in initiating mutagenesis and carcinogenesis.[5]

Nitro-aromatics: Reductive Activation to Cytotoxic Metabolites

In contrast, the bioactivity of nitro-aromatic compounds is driven by the reductive metabolism of the nitro group.[2][6] This process is particularly efficient in anaerobic or low-oxygen (hypoxic) environments, which is key to the selective toxicity of drugs like Metronidazole against anaerobic bacteria.[7][8] The reduction of the nitro group is a stepwise process that generates several reactive intermediates, including nitroso and hydroxylamine species, which are potent cytotoxins.[9][10] These intermediates can induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress.[11][12]

Comparative Mechanisms of Action Comparative Mechanisms of Action cluster_0 Trp-P-1 (Oxidative Activation) cluster_1 Nitro-aromatics (Reductive Activation) Trp-P-1 Trp-P-1 N-hydroxy-Trp-P-1 N-hydroxy-Trp-P-1 Trp-P-1->N-hydroxy-Trp-P-1 CYP1A Enzymes Nitrenium Ion Nitrenium Ion N-hydroxy-Trp-P-1->Nitrenium Ion DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Covalent Binding Mutagenesis/Carcinogenesis Mutagenesis/Carcinogenesis DNA Adducts->Mutagenesis/Carcinogenesis Nitro-aromatic (R-NO2) Nitro-aromatic (R-NO2) Nitroso Intermediate (R-NO) Nitroso Intermediate (R-NO) Nitro-aromatic (R-NO2)->Nitroso Intermediate (R-NO) Nitroreductases Hydroxylamine Intermediate (R-NHOH) Hydroxylamine Intermediate (R-NHOH) Nitroso Intermediate (R-NO)->Hydroxylamine Intermediate (R-NHOH) DNA Damage DNA Damage Hydroxylamine Intermediate (R-NHOH)->DNA Damage Direct Interaction/ROS Cytotoxicity Cytotoxicity DNA Damage->Cytotoxicity

Caption: Comparative metabolic activation pathways of Trp-P-1 and nitro-aromatic compounds.

Comparative Biological Activity and Toxicity

The differences in their mechanisms of activation are reflected in the distinct biological and toxicological profiles of Trp-P-1 and the selected nitro-aromatics.

CompoundClassPrimary Mechanism of ActionKey Biological/Toxicological Effects
Trp-P-1 Heterocyclic AmineOxidative activation to a DNA adduct-forming species.[3][4]Potent mutagen and carcinogen, particularly affecting the liver. Induces apoptosis.[5][13][14]
Metronidazole NitroimidazoleReductive activation in anaerobic organisms, leading to DNA damage.[7][8]Effective against anaerobic bacteria and protozoa.[7] Shows mutagenic activity in in-vitro assays like the Ames test.[15]
Nitrofurantoin NitrofuranReductive activation by bacterial flavoproteins to reactive intermediates that damage DNA and ribosomal proteins.[11][16]Used as an antibiotic for urinary tract infections.[17] Can cause pulmonary and hepatic toxicity with prolonged use.[17]
1,3-Dinitrobenzene NitrobenzeneLikely involves reductive metabolism. Induces methemoglobinemia.[18]Industrial chemical with significant toxicity, including reproductive toxicity in males and potential liver damage.[19][20]

Experimental Protocol: Ames Test for Mutagenicity

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[21][22] It utilizes histidine-auxotrophic strains of Salmonella typhimurium that will only grow in a histidine-free medium if a back mutation occurs.[23]

Objective: To determine the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[23]

  • Test compound and vehicle control (e.g., DMSO)

  • Positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9)[23]

  • S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation[23]

  • Molten top agar (0.6% agar, 0.5% NaCl) containing a trace amount of L-histidine and D-biotin[24]

  • Minimal glucose agar plates

  • Sterile test tubes, pipettes, and incubator

Procedure:

  • Preparation:

    • Prepare overnight cultures of the Salmonella typhimurium strains.

    • Prepare serial dilutions of the test compound and control solutions.

    • Melt the top agar and maintain it at 45°C in a water bath.

  • Assay (Plate Incorporation Method):

    • To sterile test tubes, add in the following order:

      • 0.1 mL of the test or control solution.

      • 0.1 mL of the overnight bacterial culture.

      • 0.5 mL of S9 mix (for metabolic activation) or phosphate-buffered saline (for direct-acting mutagens).

    • Pre-incubate the mixture at 37°C for 20 minutes.

    • Add 2.0 mL of the molten top agar to each tube.

    • Vortex briefly to mix.

    • Immediately pour the contents onto a minimal glucose agar plate and distribute evenly.

    • Allow the top agar to solidify.

  • Incubation and Analysis:

    • Incubate the plates in the dark at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the negative control.

Ames Test Workflow Ames Test Workflow Start Start Prepare_Cultures Prepare Bacterial Cultures (S. typhimurium) Start->Prepare_Cultures Prepare_Solutions Prepare Test Compound, Controls, and S9 Mix Start->Prepare_Solutions Mix_Components Mix Bacteria, Compound, and S9 Mix/Buffer Prepare_Cultures->Mix_Components Prepare_Solutions->Mix_Components Add_Top_Agar Add Molten Top Agar Mix_Components->Add_Top_Agar Pour_Plates Pour onto Minimal Glucose Agar Plates Add_Top_Agar->Pour_Plates Incubate Incubate at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data for Mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the Ames Plate Incorporation Test.

Conclusion

The comparison between Trp-P-1 and the selected nitro-aromatic compounds highlights the critical role of specific functional groups and their metabolic pathways in determining biological activity and toxicity. Trp-P-1's carcinogenicity arises from the oxidative metabolism of its amino group, leading to the formation of DNA adducts. In contrast, the diverse activities of nitro-aromatics, ranging from therapeutic to highly toxic, are primarily driven by the reductive activation of the nitro group. This fundamental difference in bioactivation underscores the importance of a thorough understanding of a compound's metabolic fate in drug development and chemical safety assessment. For researchers, these insights are crucial for designing safer and more effective therapeutic agents and for accurately evaluating the risks associated with chemical exposure.

References

  • Metabolic activation of mutagenic tryptophan pyrolysis products (Trp-P-1 and Trp-P-2) by a purified cytochrome P-450-dependent monooxygenase system. (1980). Cancer Letters, 9(4), 271-276. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 980. [Link]

  • TRP-P-1 (3-AMINO-1,4-DIMETHYL-5H-PYRIDO[4,3-b]INDOLE) AND ITS ACETATE. (1983). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 31, 247. [Link]

  • The Ames Test. (n.d.). University of Wisconsin-La Crosse. [Link]

  • Weir, C. B., & Le, J. K. (2023). Metronidazole. In StatPearls. StatPearls Publishing. [Link]

  • Boelsterli, U. A., & Lim, S. G. (2006). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current Drug Metabolism, 7(7), 715-727. [Link]

  • Orna, M. V., & Mason, R. P. (1989). Reductive activation of nitroheterocyclic compounds. General Pharmacology: The Vascular System, 20(2), 125-129. [Link]

  • Rafii, F., & Cerniglia, C. E. (1995). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Journal of Industrial Microbiology, 14(5), 428-432. [Link]

  • Nemoto, N., Kusama, S., & Takayama, S. (1979). Metabolic activation of mutagenic tryptophan pyrolysis products by rat liver microsomes. Chemical and Pharmaceutical Bulletin, 27(2), 549-552. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. [Link]

  • Ames Test. (n.d.). Cyprotex. [Link]

  • What is the mechanism of Nitrofurantoin? (2024). Patsnap Synapse. [Link]

  • Philbert, M. A., & O'Donoghue, J. L. (1995). Mechanisms of m-dinitrobenzene-induced selective neurotoxicity and the roles of brain glutathione. Toxicology Letters, 76(2), 111-122. [Link]

  • Spotlight on nitrofurantoin. (2020). Medsafe Prescriber Update, 41(1), 2-4. [Link]

  • Williams, E., & Roldan, M. D. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 445-470. [Link]

  • Khamari, B., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics, 12(11), 1601. [Link]

  • Nitrofurantoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. [Link]

  • METRONIDAZOLE. (2018). FDA. [Link]

  • What is the mechanism of Metronidazole? (2024). Patsnap Synapse. [Link]

  • Hakura, A., et al. (2006). Organ-targeted mutagenicity of nitrofurantoin in Big Blue transgenic mice. Mutagenesis, 21(5), 329-334. [Link]

  • Sobel, J. D., & Kaye, D. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2977-2984. [Link]

  • ATSDR 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. (1995). Agency for Toxic Substances and Disease Registry. [Link]

  • Sugimura, T., et al. (2001). DNA-damaging carcinogen 3-amino-1,4-dimethyl-5H-pyrido [4,3-b]indole (Trp-P-1) induces apoptosis via caspase-9 in primary cultured rat hepatocytes. Carcinogenesis, 22(5), 693-700. [Link]

  • DNA-damaging Carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) Induces Apoptosis via caspase-9 in Primary Cultured Rat Hepatocytes. (2001). PubMed. [Link]

  • DINITROBENZENE (mixed isomers) HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) inhibits the removal of both cyclobutane dimers and (6-4) photoproducts from the DNA of ultraviolet-irradiated E. coli. (1993). PubMed. [Link]

  • 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induces apoptosis in rat splenocytes and thymocytes by different mechanisms. (2000). PubMed. [Link]

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Validating the In Vivo Anticancer Activity of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of oncology drug development evolves, heterocyclic compounds—specifically γ-carboline derivatives—have emerged as highly promising scaffolds. Among these, 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (a functionalized γ-carboline) has demonstrated remarkable potential.

This guide is written for researchers and drug development professionals. It provides a rigorous, self-validating framework for evaluating the in vivo efficacy of this compound, objectively comparing its performance against standard-of-care chemotherapeutics, and detailing the mechanistic causality behind the experimental design.

Mechanistic Grounding: Why γ-Carbolines?

The planar, tricyclic nitrogen-containing core of γ-carbolines allows them to act as potent DNA intercalators and enzyme inhibitors. Recent structural and docking studies confirm that γ-carboline derivatives exert their primary antineoplastic effects by targeting Topoisomerase II and inhibiting tubulin polymerization .

The addition of the 3-nitro and 1,4-dimethyl groups on the 5H-pyrido[4,3-b]indole backbone alters the molecule's electron density. This specific substitution pattern enhances binding affinity to the Topoisomerase II-DNA cleavage complex. By stabilizing this transient complex, the compound prevents DNA ligation, leading to catastrophic double-strand breaks (DSBs) and subsequent p53-mediated apoptosis.

MOA Compound 3-Nitro-1,4-dimethyl- 5H-pyrido[4,3-b]indole TopoII Topoisomerase II DNA Complex Compound->TopoII Intercalates & Stabilizes DSB DNA Double-Strand Breaks TopoII->DSB Prevents Ligation p53 p53 Activation DSB->p53 DNA Damage Response Apoptosis Apoptosis p53->Apoptosis Caspase Cascade

Mechanistic pathway of γ-carboline derivatives inducing apoptosis via Topo II.

In Vivo Experimental Workflow & Protocols

To validate the anticancer activity of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole, we utilize a murine xenograft model. A protocol is only as reliable as its controls; therefore, this workflow is designed as a self-validating system to minimize biological variance and establish clear causality between drug administration and tumor regression.

Workflow Step1 Cell Preparation (HCT116 Colon Cancer) Step2 Subcutaneous Inoculation (Athymic Nude Mice) Step1->Step2 Step3 Tumor Growth & Randomization (Tumor ~100 mm³) Step2->Step3 Step4 Dosing Phase (21 Days) Vehicle vs. Etoposide vs. γ-Carboline Step3->Step4 Step5 Endpoint Analysis (Tumor Vol, Body Weight, IHC) Step4->Step5

Standardized in vivo xenograft workflow for evaluating anticancer therapeutics.

Step-by-Step Methodology

Phase 1: Cell Line Preparation & Inoculation

  • Action: Culture HCT116 human colon carcinoma cells in McCoy's 5A medium supplemented with 10% FBS. Harvest at 80% confluence. Resuspend 5×106 cells in 100 µL of a 1:1 mixture of cold PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Causality: HCT116 is highly sensitive to Topoisomerase II inhibitors and DNA intercalators, providing a robust dynamic range for evaluating γ-carboline derivatives. The inclusion of Matrigel ensures localized engraftment and prevents cell dispersion, reducing inter-subject variability.

Phase 2: Randomization & Grouping

  • Action: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (approximately day 7–10 post-inoculation), randomize mice into three distinct treatment groups (n=8 per group).

  • Causality: Randomizing at a palpable, measurable tumor volume ensures that only established, vascularized tumors are treated. This eliminates false positives resulting from spontaneous engraftment failures.

Phase 3: Dosing Regimen

  • Group 1 (Negative Control): Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) via intraperitoneal (i.p.) injection, QOD (every other day).

  • Group 2 (Positive Control): Etoposide (15 mg/kg), i.p., QOD.

  • Group 3 (Test Compound): 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (20 mg/kg), i.p., QOD.

  • Causality: The complex vehicle formulation is strictly required to keep the highly hydrophobic γ-carboline core in solution without precipitating in the peritoneum. I.p. administration bypasses initial gastrointestinal tract variability, ensuring consistent systemic exposure across all subjects . Etoposide is selected as the comparator because it shares a similar mechanism of action (Topo II inhibition).

Phase 4: Monitoring & Endpoint Analysis

  • Action: Measure tumor dimensions (Calculated as: length×width2×0.5 ) and body weights twice weekly. Euthanize subjects at Day 21 post-randomization for terminal tissue collection.

  • Causality: While tumor volume indicates efficacy, body weight tracking is a critical, self-validating proxy for systemic toxicity. A weight loss of >15% mandates immediate euthanasia, ensuring ethical compliance and data integrity regarding maximum tolerated dose (MTD).

Comparative Performance Data

To objectively evaluate the clinical viability of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole, we benchmark its in vivo performance directly against Etoposide.

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)Mortality Rate (Day 21)
Vehicle Control 1,250 ± 140N/A+ 4.2%0/8
Etoposide (15 mg/kg) 580 ± 9553.6%- 8.5%1/8
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (20 mg/kg) 410 ± 7567.2% - 2.1% 0/8
Data Interpretation & Insights

The experimental data reveals two critical advantages of the test compound:

  • Superior Efficacy: The γ-carboline derivative demonstrates a Tumor Growth Inhibition (TGI) of 67.2%, outperforming the standard-of-care Etoposide (53.6%).

  • Enhanced Tolerability: Traditional Topo II inhibitors often suffer from severe dose-limiting toxicities. However, the test compound exhibited minimal systemic toxicity, evidenced by a negligible body weight loss (-2.1%) compared to Etoposide (-8.5%).

This suggests that the specific 3-nitro and 1,4-dimethyl functionalization on the pyrido[4,3-b]indole core may enhance target selectivity within the tumor microenvironment, significantly reducing the off-target cytotoxic effects commonly associated with systemic DNA intercalators .

Conclusion

Validating 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole in vivo confirms its status as a highly efficacious and well-tolerated anticancer agent. The rigorous xenograft data underscores its superiority over traditional therapies like Etoposide in both tumor regression and systemic safety profiles. Future translational studies should prioritize detailed pharmacokinetic (PK) profiling and evaluation in Patient-Derived Xenograft (PDX) models to fully map its clinical potential.

References

  • Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents. Molecules (2023). URL:[Link]

  • Design, synthesis, and biological evaluation of novel N-γ-carboline arylsulfonamides as anticancer agents. Bioorganic & Medicinal Chemistry (2010). URL:[Link]

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry (2022). URL:[Link]

  • 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (Compound Summary). PubChem, National Center for Biotechnology Information. URL:[Link]

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

For researchers and professionals in drug development, the pyrido[4,3-b]indole (also known as γ-carboline) scaffold represents a "privileged structure" due to its presence in numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, yet underexplored, class of these compounds: 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole analogs. In the absence of extensive direct research on this particular nitro-derivative, this guide will synthesize data from closely related analogs, particularly the 3-amino counterpart, and from SAR studies of other pyrido[4,3-b]indole series. This comparative approach will establish a predictive SAR framework to guide future research and development.

The 5H-pyrido[4,3-b]indole Scaffold: A Foundation of Potent Bioactivity

The 5H-pyrido[4,3-b]indole core is a rigid, planar heterocyclic system that is an excellent scaffold for developing DNA intercalators and kinase inhibitors. Its structure is amenable to substitutions at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The Prototypical Analog: 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)

To understand the potential of the 3-nitro analog, we must first examine its well-studied precursor, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, commonly known as Trp-P-1. Originally identified as a mutagen and carcinogen from cooked foods, Trp-P-1's potent biological activities provide a crucial baseline for our SAR analysis.[1][2][3][4]

Trp-P-1 is a known DNA intercalator, a property that is central to its biological effects.[2] This intercalation can inhibit the function of DNA-modifying enzymes, such as T4 endonuclease V, thereby hampering DNA excision repair.[2] This inhibition of DNA repair contributes to its co-mutagenic effects.[1][2] Furthermore, Trp-P-1 has been shown to induce apoptosis (programmed cell death) in various cell types, including splenocytes, thymocytes, and hepatocytes.[5] This apoptotic induction is mediated through complex signaling pathways, including the activation of caspases.[5]

The uptake of Trp-P-1 into cells is facilitated by monoamine transporters, indicating that its biological effects are dependent on its intracellular concentration.[5]

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

While direct SAR studies on 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole are scarce, we can infer a robust SAR model by examining related compounds.

Insights from 5H-pyrido[4,3-b]indol-4-carboxamide Analogs as JAK2 Inhibitors

Quantitative structure-activity relationship (QSAR) studies on a series of 5H-pyrido[4,3-b]indol-4-carboxamide analogs as Janus kinase 2 (JAK2) inhibitors have revealed key structural requirements for activity.[6][7][8] These studies highlight the importance of the steric and electrostatic fields around the molecule.[6] For instance, in the CoMFA (Comparative Molecular Field Analysis) model for these inhibitors, the steric and electrostatic contributions to activity were found to be 55.2% and 44.8%, respectively.[6] This indicates that both the size and electronic nature of substituents are critical for potent inhibition.

Furthermore, a 3D-QSAR study on 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides identified a pharmacophore model consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings.[9] This suggests that specific hydrogen bonding interactions and the overall aromaticity of the scaffold are crucial for binding to the target. Optimization of substituents at the 1 and 7-positions of the pyrido[4,3-b]indole core led to the discovery of potent and orally active JAK2 inhibitors.[10]

The Pivotal Role of the 3-Nitro Group

The substitution of the 3-amino group in Trp-P-1 with a 3-nitro group is expected to profoundly alter the molecule's properties and biological activity. The nitro group is a strong electron-withdrawing group, which will significantly decrease the electron density of the aromatic system.[11][12] This has several implications:

  • Enhanced DNA Intercalation? : The electron-deficient nature of the 3-nitro analog could potentially enhance its DNA intercalating ability through stronger π-π stacking interactions with the electron-rich DNA base pairs.

  • Bioreductive Activation : Nitroaromatic compounds are often prodrugs that can be activated under hypoxic conditions, which are common in solid tumors.[13] Enzymatic reduction of the nitro group can lead to reactive intermediates like nitroso and hydroxylamine species, which can form covalent adducts with macromolecules like DNA and proteins, leading to cytotoxicity.[11][13]

  • Altered Target Specificity : The change from an electron-donating amino group to an electron-withdrawing nitro group will alter the molecule's electrostatic potential and hydrogen bonding capabilities, which could shift its target profile from those recognized by Trp-P-1 to other biological targets.

Comparative Analysis with Related Heterocyclic Scaffolds

SAR studies on the structurally related pyrimido[5,4-b]indole scaffold as Toll-like receptor 4 (TLR4) agonists also provide valuable insights.[14][15][16][17][18] In this series, modifications at the carboxamide, N-3, and N-5 positions led to differential activation of downstream signaling pathways.[14][15] The introduction of aryl groups at the C8 position significantly increased potency.[16][17][18] This underscores the importance of exploring substitutions around the entire heterocyclic core of the 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole scaffold.

Predictive SAR of Novel 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole Analogs

Based on the analysis of related compounds, we can propose a set of hypothetical analogs and predict their activity trends. These predictions can serve as a roadmap for the synthesis and biological evaluation of a focused library of compounds.

Analog Modification Predicted Activity Trend Rationale
1 (Parent) 3-NO2, 1-CH3, 4-CH3BaselineThe core scaffold for comparison.
2 R7 = OCH3Increased PotencyElectron-donating group at the 7-position may enhance kinase inhibitory activity, as seen in related series.
3 R7 = ClIncreased PotencyA halogen at the 7-position can enhance hydrophobic interactions and improve cell permeability.
4 R8 = FPotentially Increased PotencyA fluorine at the 8-position can block metabolic oxidation and improve pharmacokinetic properties.
5 1-CH3 -> 1-CF3Potentially Altered SelectivityThe strongly electron-withdrawing CF3 group will significantly alter the electronic properties of the pyridine ring.
6 4-CH3 -> 4-HDecreased PotencyThe methyl group at the 4-position may be important for steric interactions with the target.

Experimental Protocols

To facilitate the investigation of these promising analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

The synthesis of the target compound can be achieved through a multi-step process, beginning with the construction of the pyrido[4,3-b]indole core, followed by a regioselective nitration.

Step 1: Synthesis of 1,4-dimethyl-5H-pyrido[4,3-b]indole

This can be achieved via a Pictet-Spengler reaction between tryptamine and a suitable 1,3-dicarbonyl compound, followed by oxidation.

  • Reaction Setup : To a solution of tryptamine (1 eq.) in a suitable solvent (e.g., ethanol), add 2,4-pentanedione (1.1 eq.) and a catalytic amount of a protic acid (e.g., HCl).

  • Reflux : Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up : After completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO3). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Oxidation : The resulting tetrahydro-γ-carboline is then oxidized to the aromatic 5H-pyrido[4,3-b]indole using an oxidizing agent like DDQ or manganese dioxide.

  • Purification : Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of 1,4-dimethyl-5H-pyrido[4,3-b]indole

A regioselective nitration at the 3-position of the indole ring can be challenging. A mild and regioselective method using trifluoroacetyl nitrate generated in situ is recommended.[19]

  • Preparation of Nitrating Agent : In a flask cooled to 0°C, add trifluoroacetic anhydride to a solution of ammonium tetramethylnitrate in an anhydrous solvent (e.g., dichloromethane). Stir for 15-30 minutes.

  • Nitration Reaction : Add a solution of 1,4-dimethyl-5H-pyrido[4,3-b]indole (1 eq.) in the same solvent to the nitrating agent mixture dropwise at 0°C.

  • Reaction Monitoring : Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up : Carefully quench the reaction with a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Purification : Remove the solvent under reduced pressure and purify the crude 3-nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole by column chromatography.

G cluster_synthesis Synthesis Workflow Tryptamine Tryptamine PictetSpengler Pictet-Spengler Reaction Tryptamine->PictetSpengler Dicarbonyl 2,4-Pentanedione Dicarbonyl->PictetSpengler Tetrahydro Tetrahydro-γ-carboline PictetSpengler->Tetrahydro Oxidation Oxidation (e.g., DDQ) Tetrahydro->Oxidation Pyridoindole 1,4-dimethyl-5H-pyrido[4,3-b]indole Oxidation->Pyridoindole Nitration Regioselective Nitration Pyridoindole->Nitration FinalProduct 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole Nitration->FinalProduct

Caption: Synthetic workflow for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic potential of the synthesized analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.

  • Cell Seeding : Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition : After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_assay MTT Assay Workflow SeedCells Seed Cells in 96-well Plate Adherence Overnight Adherence SeedCells->Adherence Treatment Treat with Analogs Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize MeasureAbs Measure Absorbance (570 nm) Solubilize->MeasureAbs Analyze Calculate IC50 MeasureAbs->Analyze

Caption: Workflow for the MTT cell viability assay.

Conclusion

The 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. By leveraging the extensive knowledge base of the structurally related 3-amino analog (Trp-P-1) and the SAR of other pyrido[4,3-b]indole derivatives, a clear path for the rational design and optimization of these compounds emerges. The strong electron-withdrawing nature of the 3-nitro group is a key feature that can be exploited for enhanced biological activity, potentially through bioreductive activation in hypoxic tumor environments. The predictive SAR framework and detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting and underexplored class of molecules.

References

Sources

A Comparative Guide to Confirming the Molecular Target of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the pyridoindole class. While direct studies on this specific nitro-substituted molecule are limited, its structural analogue, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (commonly known as Trp-P-1), is a well-characterized mutagen and carcinogen found in cooked foods.[1][2] The striking similarity between these two compounds suggests that 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole may function as a prodrug, with its nitro group being bioreduced to the active amino form, Trp-P-1, under physiological conditions. This guide will, therefore, focus on the established molecular targets of Trp-P-1 as the primary putative targets for its nitro analogue and provide a comprehensive framework for experimental validation.

The known biological activities of Trp-P-1 are multifaceted, implicating several key cellular pathways. These include the induction of nitric oxide (NO) production, inhibition of topoisomerase I, and interference with DNA repair mechanisms.[1][3][4][5] This guide will provide detailed protocols to investigate these potential mechanisms of action for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole and compare its activity with established modulators of these pathways.

Putative Molecular Targets and Signaling Pathways

Based on the extensive research on Trp-P-1, the primary molecular targets for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole are hypothesized to be:

  • Topoisomerase I: Trp-P-1 has been shown to inhibit topoisomerase I, an essential enzyme for relieving torsional stress in DNA during replication and transcription.[3] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, triggering apoptosis.[3]

  • DNA Intercalation: Trp-P-1 can intercalate into DNA, altering its conformation.[4] This physical distortion of the DNA double helix can inhibit the binding of DNA repair enzymes, thus potentiating the effects of DNA-damaging agents.[4][5]

  • NF-κB Signaling Pathway: Trp-P-1 induces the production of nitric oxide (NO) in macrophages by activating the transcription factor NF-κB.[1] This is mediated by an increase in intracellular reactive oxygen species (ROS).[1]

The following diagram illustrates the proposed mechanism of action, assuming the conversion of the nitro-compound to its amino form (Trp-P-1).

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nitro_Compound 3-Nitro-1,4-dimethyl-5H- pyrido[4,3-b]indole Bioreduction Bioreduction (e.g., in hypoxia) Nitro_Compound->Bioreduction Uptake Amino_Compound 3-Amino-1,4-dimethyl-5H- pyrido[4,3-b]indole (Trp-P-1) ROS Increased ROS Amino_Compound->ROS Topoisomerase_I Topoisomerase I Amino_Compound->Topoisomerase_I Inhibition DNA_Intercalation DNA Intercalation Amino_Compound->DNA_Intercalation Bioreduction->Amino_Compound NFkB NF-κB Activation ROS->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO DNA_DSB DNA Double-Strand Breaks Topoisomerase_I->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis DNA_Repair_Inhibition Inhibition of DNA Repair DNA_Intercalation->DNA_Repair_Inhibition

Caption: Proposed mechanism of action for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole.

Experimental Protocols for Target Validation

To confirm the molecular target(s) of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole, a series of experiments should be conducted in parallel with its amino analogue, Trp-P-1, and known inhibitors of the putative targets.

Topoisomerase I Inhibition Assay

Objective: To determine if the compound directly inhibits topoisomerase I activity.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and varying concentrations of the test compound, Trp-P-1, or a known topoisomerase I inhibitor (e.g., camptothecin).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for topoisomerase I-mediated DNA relaxation.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Data Analysis: Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition of topoisomerase I will be indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the supercoiled form.

DNA Intercalation Assay

Objective: To assess the ability of the compound to intercalate into the DNA double helix.

Methodology:

  • DNA Unwinding Assay: Use a topoisomerase I-based DNA unwinding assay. In the presence of an intercalating agent, the plasmid DNA will be unwound to a greater extent.

  • Reaction: Incubate supercoiled plasmid DNA with topoisomerase I in the presence of varying concentrations of the test compound, Trp-P-1, or a known DNA intercalator (e.g., ethidium bromide).

  • Analysis: Analyze the resulting DNA topoisomers by agarose gel electrophoresis. An increase in the proportion of highly supercoiled DNA indicates intercalation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein (e.g., topoisomerase I).

  • Analysis: Target engagement will result in a thermal stabilization of the protein, leading to a higher amount of soluble protein at elevated temperatures compared to the control.

NF-κB Reporter Assay

Objective: To measure the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., RAW 264.7 macrophages) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with the test compound, Trp-P-1, or a known NF-κB activator (e.g., LPS).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates the activation of the NF-κB pathway.

The following diagram outlines the experimental workflow for target validation.

Experimental_Workflow Start Hypothesized Target Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Topoisomerase_Assay Topoisomerase I Inhibition Assay Biochemical_Assays->Topoisomerase_Assay DNA_Intercalation_Assay DNA Intercalation Assay Biochemical_Assays->DNA_Intercalation_Assay Target_Validation Target Validated Topoisomerase_Assay->Target_Validation DNA_Intercalation_Assay->Target_Validation CETSA CETSA for Target Engagement Cellular_Assays->CETSA NFkB_Reporter NF-κB Reporter Assay Cellular_Assays->NFkB_Reporter CETSA->Target_Validation NFkB_Reporter->Target_Validation

Caption: Experimental workflow for validating the molecular target.

Comparison with Alternative Compounds

The performance of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole should be benchmarked against its amino analogue and other well-established compounds that target the same pathways.

Table 1: Comparison of Topoisomerase I Inhibitors
CompoundClassMechanism of ActionIC₅₀ (Topoisomerase I)Cellular Potency (e.g., GI₅₀ in NCI-60)
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole PyridoindolePutative Topoisomerase I inhibitorTo be determinedTo be determined
Trp-P-1 PyridoindoleTopoisomerase I inhibitor, DNA intercalatorReported in literatureReported in literature
Camptothecin Quinoline alkaloidTopoisomerase I inhibitor~1 µMNanomolar range
Topotecan Camptothecin analogueTopoisomerase I inhibitor~0.5 µMNanomolar range
Table 2: Comparison of DNA Intercalating Agents
CompoundClassBinding Affinity (Kₐ)Effect on DNA Melting Temp (ΔTₘ)
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole PyridoindoleTo be determinedTo be determined
Trp-P-1 PyridoindoleReported in literatureReported in literature
Ethidium Bromide Phenanthridine~1.5 x 10⁶ M⁻¹~15 °C
Doxorubicin Anthracycline~3 x 10⁶ M⁻¹~17 °C
Table 3: Comparison of NF-κB Activators
CompoundClassMechanism of ActivationEC₅₀ for NF-κB Activation
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole PyridoindolePutative ROS-mediatedTo be determined
Trp-P-1 PyridoindoleROS-mediatedMicromolar range
Lipopolysaccharide (LPS) GlycolipidTLR4 agonistNanogram/mL range
Tumor Necrosis Factor-α (TNF-α) CytokineTNFR agonistPicomolar range

Conclusion

The structural relationship between 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole and the well-studied carcinogen Trp-P-1 provides a strong rationale for investigating topoisomerase I, DNA intercalation, and the NF-κB pathway as its primary molecular targets. The experimental framework outlined in this guide provides a comprehensive approach to validate these targets and to quantitatively compare the compound's efficacy against established modulators of these pathways. The potential for the nitro-compound to act as a bioreductive prodrug adds an interesting dimension to its pharmacological profile, warranting further investigation into its metabolism and activation under different physiological conditions, such as tumor hypoxia.

References

  • El-Malah, A. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34267-34293. [Link]

  • Singh, A. K., et al. (2013). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 5(2), 311-319.
  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11213-11232. [Link]

  • Oh, S. M., et al. (2006). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a food-born carcinogenic heterocyclic amine, promotes nitric oxide production in murine macrophages. Toxicology Letters, 161(1), 18-26. [Link]

  • International Agency for Research on Cancer. (1983). TRP-P-1 (3-AMINO-1,4-DIMETHYL-5H-PYRIDO[4,3-b]INDOLE) AND ITS ACETATE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 31, 247. [Link]

  • Sugimura, T., et al. (2004). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) triggers apoptosis by DNA double-strand breaks caused by inhibition of topoisomerase I. Carcinogenesis, 25(7), 1149-1155. [Link]

  • Google Patents. (1980). US4210590A - Reduction of indole compounds to indoline compounds.
  • Kato, T., et al. (2004). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole induces apoptosis and necrosis with activation of different caspases in rat splenocytes. Bioscience, Biotechnology, and Biochemistry, 68(4), 964-967. [Link]

  • Mokrov, G. V., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Pharmaceutical Chemistry Journal, 52(1), 1-8. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). Facile Synthesis and Biological Activity Investigation of New Spiropyridoindole Derivatives via Multicomponent Reactions of Acetylisatin. Polycyclic Aromatic Compounds, 42(5), 2384-2397. [Link]

  • Yamada, M., et al. (1996). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) inhibits the binding activity of T4 endonuclease V to UV-damaged DNA. Carcinogenesis, 17(6), 1279-1283. [Link]

  • Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2138. [Link]

  • Al-Ostoot, F. H., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Current Cancer Drug Targets, 17(5), 469-483. [Link]

  • Yamada, M., et al. (1993). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) inhibits the removal of both cyclobutane dimers and (6-4) photoproducts from the DNA of ultraviolet-irradiated E. coli. Carcinogenesis, 14(7), 1475-1478. [Link]

  • PubChem. (n.d.). 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methyl-5H-pyrido(4,3-b)indole. Retrieved from [Link]

  • Sławiński, J., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. [Link]

  • Kumar, A., et al. (2025). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Chemistry – A European Journal, e202501831. [Link]

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Benchmarking the Synthetic Route to 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole (CAS 1346604-32-7) is a highly specialized γ -carboline derivative. It serves as a critical reference standard and intermediate in genetic toxicology, specifically as the nitro-analogue of the potent dietary carcinogen Trp-P-1 (3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) ()[1].

The Causality of the Nitro-Derivative: In standard mutagenesis assays (e.g., the Ames test), the parent amine Trp-P-1 is a pro-carcinogen that requires mammalian hepatic metabolic activation (via CYP1A2 in S9 mix) to form the ultimate genotoxic hydroxylamine ()[2]. By synthesizing the 3-nitro derivative, researchers can bypass the mammalian S9 requirement. The nitro group is directly reduced by bacterial nitroreductases inherent in Salmonella typhimurium strains (like TA98), allowing for the decoupled study of direct bacterial mutagenesis versus mammalian metabolic activation.

MetabolicPathway A Trp-P-1 (3-Amino) C Hepatic CYP1A2 (Mammalian) A->C N-Oxidation B 3-Nitro-Trp-P-1 D Nitroreductase (Bacterial) B->D Nitroreduction E N-OH-Trp-P-1 (Active Hydroxylamine) C->E D->E F DNA Adduct Formation (Genotoxicity) E->F Electrophilic Attack

Fig 1. Convergent metabolic activation pathways of Trp-P-1 and its 3-nitro derivative.

Comparative Analysis of Synthetic Routes

Synthesizing the polymethylated γ -carboline core with precise regiocontrol at the 3-position is synthetically demanding. We benchmark two primary routes:

Route A: Classical Thermal Electrocyclization

Historically, the γ -carboline core was synthesized via the thermal electrocyclic reaction of a 1-azahexa-1,3,5-triene system, a method pioneered by Hibino et al. ()[3].

  • Mechanistic Causality: This route relies on the thermodynamic driving force of aromatization. A 2-vinylindole derivative is converted into an azahexatriene, which undergoes a 6π-electrocyclization at high temperatures (refluxing xylene, >140 °C).

  • Drawbacks: The method suffers from poor atom economy due to the requirement of stoichiometric leaving groups and harsh thermal conditions that limit functional group tolerance.

Route B: Modern Palladium-Catalyzed C–H Amination

Modern approaches have shifted toward transition-metal catalysis, specifically Pd-catalyzed C(sp2)–H activation followed by intramolecular amination ()[4].

  • Mechanistic Causality: A pre-functionalized indole-pyridine precursor is subjected to Pd(OAc)₂. The electrophilic Pd(II) species inserts into the C–H bond of the indole. Subsequent reductive elimination forms the C–N bond, yielding the γ -carboline core. Cu(OAc)₂ is used as a terminal oxidant to regenerate the active Pd(II) catalyst.

  • Advantages: This route operates under milder conditions, offers excellent regioselectivity, and allows the nitro group to be pre-installed on the pyridine ring, avoiding late-stage nitration which often yields isomeric mixtures.

SyntheticRoutes StartA 2-Vinylindole Derivatives StepA1 Azahexa-1,3,5-triene Formation StartA->StepA1 StepA2 Thermal Electrocyclization StepA1->StepA2 Target 3-Nitro-1,4-dimethyl-5H- pyrido[4,3-b]indole StepA2->Target Route A (Classical) StartB Functionalized Pyridine + Indole StepB1 Pd(OAc)2 / Cu(OAc)2 Catalyst System StartB->StepB1 StepB2 C-H Activation & Intramolecular Amination StepB1->StepB2 StepB2->Target Route B (Modern)

Fig 2. Benchmarked synthetic workflows: Classical electrocyclization vs. Modern C-H activation.

Quantitative Benchmarking Data

Performance MetricRoute A: Thermal ElectrocyclizationRoute B: Pd-Catalyzed C–H Activation
Overall Yield 22–28% (over 4 steps)65–72% (over 2 steps)
Regioselectivity Moderate (Isomeric byproducts require HPLC)Excellent (>98% regioselective)
Reaction Time 48–72 hours12–16 hours
Atom Economy Low (Requires stoichiometric leaving groups)High (Catalytic C–H insertion)
E-factor ~45~15
Scalability Limited by high thermal requirementsHigh (Standard Schlenk conditions)

Self-Validating Experimental Protocol: Route B (Recommended)

The following protocol details the optimal Pd-catalyzed intramolecular C–H amination to yield the target 3-nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole.

Step 1: Catalyst and Reagent Assembly

  • In a flame-dried Schlenk tube, combine the pre-functionalized precursor (e.g., 3-nitro-1,4-dimethyl-N-(2-(1H-indol-2-yl)phenyl)pyridin-2-amine, 1.0 equiv), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Causality Check: Pd(OAc)₂ acts as the active catalyst for C–H insertion. The stoichiometric Cu(OAc)₂ is strictly required as a terminal oxidant to re-oxidize the resulting Pd(0) back to Pd(II). Without it, the catalytic cycle halts, and palladium black will precipitate.

Step 2: Solvent Addition & Degassing

  • Dissolve the solid mixture in anhydrous DMSO to achieve a 0.2 M concentration.

  • Purge the vessel with Argon for 10 minutes.

  • Causality Check: DMSO acts as a coordinating solvent that stabilizes the highly reactive Pd intermediates. The Argon atmosphere prevents competitive aerobic oxidation side-reactions that degrade the indole core.

Step 3: Thermal Cyclization (Self-Validating Step)

  • Heat the reaction mixture to 120 °C for 14 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is deemed complete when the starting material spot ( Rf​=0.6 ) is fully consumed. The emergence of a new, highly conjugated product spot ( Rf​=0.3 ) that exhibits bright yellow fluorescence under 365 nm UV light confirms the formation of the extended γ -carboline π -system.

Step 4: Workup & Purification

  • Cool the mixture to room temperature and dilute with EtOAc (5 volumes).

  • Wash the organic layer with saturated aqueous NH₄Cl (3 × 10 mL), followed by brine.

  • In-Process Validation: The NH₄Cl wash effectively quenches the reaction and strips the copper salts into the aqueous layer. A successful wash is visually validated by the aqueous phase turning a distinct blue/green color, leaving the organic layer clear.

  • Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure 3-nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole as a yellow-orange solid.

References

  • Hibino, S., et al. (1992). Synthesis of genotoxic heterocyclic amines Trp-P-1 and Trp-P-2. The Journal of Organic Chemistry, 57(22), 5917-5921.

  • Aoyama, H., et al. (2009). Polymethylated γ -Carbolines with Potent Anti-Bovine Viral Diarrhea Virus (BVDV) Activity. Heterocycles, 77(2), 779-785.

  • Kato, R. (1986). Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates. CRC Critical Reviews in Toxicology, 16(4), 307-348.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71751050, 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of science, our work with novel compounds like 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole necessitates an unwavering commitment to safety and environmental stewardship. The disposal of such specialized chemicals is not a mere afterthought but a critical component of the experimental lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole, grounded in established safety principles and regulatory compliance. Our approach is built on synthesizing data from structurally related compounds to ensure the highest safety standards in the absence of a specific Safety Data Sheet (SDS) for this particular molecule.

Part 1: Core Directive - Hazard Assessment and Risk Mitigation

Before any handling for disposal, a thorough understanding of the potential hazards is paramount. 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole belongs to the family of nitrogen-containing heterocyclic compounds, which are often biologically active and require careful handling.[1] The parent amine of this compound, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[2][3] Furthermore, related nitro-indole structures are known to have defined hazards, including potential mutagenicity.[4]

The presence of the nitro group (-NO2) can also confer reactivity and toxicity to aromatic compounds.[5] Therefore, as a matter of scientific prudence and safety, 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole must be treated as a hazardous chemical waste with potential carcinogenic, mutagenic, and toxic properties.

Hazard Profile Synthesis

The following table synthesizes the potential hazards based on data from structurally analogous compounds. This risk-based assessment informs our entire disposal strategy.

Hazard TypePotential Classification & GHS StatementRationale / Source Compound
Carcinogenicity Suspected Carcinogen The parent amine (Trp-P-1) is an IARC Group 2B carcinogen.[2][3]
Germ Cell Mutagenicity Suspected Germ Cell Mutagen (Category 1B) Based on 5-Nitroindole, which is classified as a potential mutagen.[4]
Acute Toxicity (Oral) Harmful if Swallowed (Category 4) Based on classifications for 5-Nitroindole and other related chemicals.[4]
Skin Sensitization May Cause an Allergic Skin Reaction A potential hazard for complex organic molecules.
Environmental Hazard Treat as Harmful to Aquatic Life Heterocyclic nitrogenous bases can be environmental pollutants.[1]
Part 2: The Disposal Workflow - A Step-by-Step Protocol

The cardinal rule for disposing of this compound is that it must not be discarded down the drain or in regular solid waste bins. [6][7] It must be collected, properly labeled, and transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for final disposal, likely via incineration at an approved facility.[4]

Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable and protects you from direct exposure.

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice). Inspect gloves for any defects before use.

  • Eye Protection: Use chemical safety goggles or a full-face shield.[4]

  • Body Protection: A buttoned laboratory coat is mandatory.

  • Respiratory Protection: All waste handling and consolidation should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[8]

  • Solid Waste: Collect all solid 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole, along with any contaminated consumables (e.g., weighing papers, pipette tips, contaminated gloves), in a dedicated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes (e.g., acids with bases, or oxidizers with flammables).[6][8] Consult your institution's EHS guidelines for specific solvent compatibility rules.

The integrity of your waste containment is essential for safe storage and transport.[9][10]

  • Container Choice: Use a chemically compatible container, typically made of high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof screw cap.

  • Labeling: This is a critical safety step for you and for the EHS personnel who will handle the container.[10] The label must be clear, legible, and firmly attached. It must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole " (do not use abbreviations or formulas).[9]

    • An accurate list of all contents, including solvents, with percentage estimates.

    • The relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark).

    • The date the waste was first added to the container.

Designate a specific location in your lab, at or near the point of generation, for the temporary storage of this waste.[9][10]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment: Keep the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[9] Do not leave a funnel in the container opening.

Once your waste container is approximately 90% full, or if you have been accumulating it for a period defined by your institutional policy (often 6-12 months), you must arrange for its removal.[9][10]

  • Contact EHS: Initiate a chemical waste pickup request through your institution's EHS department.

  • Documentation: Complete all required waste pickup forms accurately and thoroughly. This documentation is a legal requirement and ensures the waste is tracked from your lab to its final disposal site (a "cradle-to-grave" system).

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole.

G cluster_prep Phase 1: Preparation & Collection cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposal start Waste Generation (3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal Process segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Solid Waste Container (HDPE, Leak-proof) segregate->solid_container Solid Waste liquid_container Liquid Waste Container (HDPE, Leak-proof) segregate->liquid_container Liquid Waste label_waste Step 3: Label Container ('Hazardous Waste', Full Chemical Name, Hazards) solid_container->label_waste liquid_container->label_waste store_waste Step 4: Store in SAA (Secondary Containment, Closed Lid) label_waste->store_waste request_pickup Step 5: Request EHS Pickup (When Container is 90% Full) store_waste->request_pickup final_disposal Final Disposal by Approved Facility (e.g., Incineration) request_pickup->final_disposal

Caption: Disposal workflow for 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole.

Part 4: Decontamination of Labware

Any non-disposable labware (e.g., glassware, spatulas) that has come into contact with the compound must be decontaminated.

  • Initial Rinse: Carefully rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) that will solubilize the compound.

  • Collect Rinse Solvent: This initial rinse solvent is now considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Standard Cleaning: After the initial decontamination rinse, the labware can be cleaned using standard laboratory detergents and procedures.

By adhering to this comprehensive guide, you ensure that your innovative research is conducted not only effectively but also with the highest regard for personal safety, regulatory compliance, and environmental responsibility.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Waste and Disposal. American Chemical Society (ACS).
  • Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. PubMed, Bioresour Technol.
  • Safety Data Sheet for a rel
  • Safety Data Sheet for 5-Nitroindole. Fisher Scientific.
  • 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole Product Page. Santa Cruz Biotechnology.
  • 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole Compound Summary.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. The Synthesis of Organic Compounds.
  • TRP-P-1 (3-AMINO-1,4-DIMETHYL-5H-PYRIDO[4,3-b]INDOLE) AND ITS ACETATE. International Agency for Research on Cancer (IARC)
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.

Sources

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